molecular formula C₈H₁₁D₅O₂ B1161738 4-Methylvaleric Acid Ethyl-d5 Ester

4-Methylvaleric Acid Ethyl-d5 Ester

Cat. No.: B1161738
M. Wt: 149.24
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylvaleric Acid Ethyl-d5 Ester, also known as 4-Methylvaleric Acid Ethyl-d5 Ester, is a useful research compound. Its molecular formula is C₈H₁₁D₅O₂ and its molecular weight is 149.24. The purity is usually 95%.
BenchChem offers high-quality 4-Methylvaleric Acid Ethyl-d5 Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylvaleric Acid Ethyl-d5 Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₈H₁₁D₅O₂

Molecular Weight

149.24

Synonyms

Ethyl-d5 4-Methylpentanoate;  Ethyl-d5 4-Methylvalerate;  Ethyl -d5Isocaproate;  Ethyl -d5Isohexanoate;  4-Methylpentanoic Acid Ethyl-d5 Ester

Origin of Product

United States

Foundational & Exploratory

The Quintessential Guide to 4-Methylvaleric Acid Ethyl-d5 Ester: A Deuterated Internal Standard for Advanced Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth exploration of 4-Methylvaleric acid ethyl-d5 ester, a crucial deuterated internal standard for researchers, scientists, and professionals in drug development and analytical chemistry. This document offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and application, with a focus on its role in enhancing the accuracy and precision of mass spectrometry-based analyses.

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of modern drug discovery and development, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have become indispensable tools for their sensitivity and selectivity. However, these techniques are susceptible to variations arising from sample preparation, matrix effects, and instrument performance. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these variabilities. 4-Methylvaleric acid ethyl-d5 ester, as a deuterated analog of its non-labeled counterpart, serves as an ideal internal standard, co-eluting with the analyte and experiencing identical experimental conditions, thereby ensuring robust and reliable quantification.

Chemical Structure and Nomenclature

4-Methylvaleric acid ethyl-d5 ester is the isotopically labeled form of ethyl 4-methylpentanoate. The "-d5" designation indicates that the five hydrogen atoms on the ethyl group have been replaced with deuterium.

  • IUPAC Name: Ethyl-d5 4-methylpentanoate

  • Synonyms: 4-Methylvaleric acid ethyl-d5 ester, Ethyl-d5 isocaproate

  • Chemical Formula: C₈H₁₁D₅O₂

Chemical Structure:

Physicochemical Properties

The physicochemical properties of 4-Methylvaleric acid ethyl-d5 ester are nearly identical to its non-deuterated form, with a slight increase in molecular weight due to the presence of deuterium.

PropertyValue (Non-deuterated)Value (Deuterated, Predicted)Source
Molecular Weight144.21 g/mol 149.24 g/mol [1]
Boiling Point163 °C~163 °C[4]
Density0.870 g/cm³Slightly higher than 0.870 g/cm³[4]
AppearanceColorless liquidColorless liquid
SolubilityInsoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents

Synthesis of 4-Methylvaleric Acid Ethyl-d5 Ester

The most common method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. For the synthesis of 4-Methylvaleric acid ethyl-d5 ester, 4-methylvaleric acid is reacted with ethanol-d5 in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Scheme:

4-Methylvaleric AcidEthanol-d54-Methylvaleric Acid Ethyl-d5 Ester

Step-by-Step Synthesis Protocol (Fischer Esterification)
  • Reactant Preparation: In a round-bottom flask, combine 1 equivalent of 4-methylvaleric acid (CAS 646-07-1)[5][6] with a 5- to 10-fold excess of ethanol-d5 (CAS 1859-08-1).[2] The use of excess alcohol drives the equilibrium towards the product side.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid weight) to the reaction mixture while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation to yield the final product.

Spectroscopic Characterization

While specific spectra for 4-Methylvaleric acid ethyl-d5 ester are not publicly available due to its nature as a custom-synthesized compound, its expected spectroscopic features can be predicted based on the non-deuterated analog and the principles of isotopic labeling.

Mass Spectrometry (MS)

In the mass spectrum of the non-deuterated ethyl 4-methylpentanoate, characteristic fragments are observed at m/z values of 88 (McLafferty rearrangement product) and 101.[7][8] For the ethyl-d5 ester, the molecular ion peak will be shifted by +5 mass units to m/z 149. The McLafferty rearrangement product would also be expected to shift, though the exact fragmentation pattern would need to be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be significantly different from the non-deuterated compound. The characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) will be absent. The signals for the protons on the 4-methylvaleric acid backbone will remain.

  • ¹³C NMR: The carbon signals for the ethyl group will show coupling to deuterium, resulting in multiplets, and their chemical shifts may be slightly altered.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the deuterated positions on the ethyl group.

Applications in Research and Drug Development

The primary application of 4-Methylvaleric acid ethyl-d5 ester is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.

Workflow for a Typical LC-MS/MS Bioanalytical Assay

The following diagram illustrates a standard workflow for the quantification of an analyte in a biological sample using a deuterated internal standard.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Biological Sample (e.g., Plasma) B Spike with 4-Methylvaleric Acid Ethyl-d5 Ester (Internal Standard) A->B C Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Peak Integration (Analyte and Internal Standard) F->G H Calculate Peak Area Ratio (Analyte/IS) G->H I Quantification using Calibration Curve H->I J Final Concentration Report I->J

Caption: Typical bioanalytical workflow using a deuterated internal standard.

Conclusion

4-Methylvaleric acid ethyl-d5 ester represents a vital tool for researchers demanding the highest level of accuracy and precision in their quantitative analyses. While likely requiring custom synthesis, its ability to perfectly mimic the behavior of its non-deuterated counterpart throughout the analytical process makes it an invaluable asset in drug development, metabolomics, and other fields where reliable data is critical. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important deuterated internal standard.

References

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  • Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-methyl-, ethyl ester (CAS 25415-67-2). Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl valeric acid. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl-d5 4-methylpentanoate: A Key Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for high-precision quantitative analysis is paramount. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard for achieving accuracy and reproducibility in mass spectrometry-based assays. This guide provides a comprehensive technical overview of Ethyl-d5 4-methylpentanoate, a deuterated analog of the volatile organic compound ethyl 4-methylpentanoate. We will delve into its fundamental properties, synthesis, purification, analytical characterization, and its critical role as an internal standard in demanding research and drug development applications.

Core Properties of Ethyl-d5 4-methylpentanoate

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes. In the case of Ethyl-d5 4-methylpentanoate, five hydrogen atoms in the ethyl group have been replaced with deuterium (²H or D). This substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.

PropertyValueSource
Chemical Name Ethyl-d5 4-methylpentanoate-
Synonyms Ethyl-d5 4-methylvalerate, Ethyl-d5 isocaproate-
CAS Number 1219803-78-4[Toronto Research Chemicals provides the CAS number for the D5 labeled compound]
Molecular Formula C₈H₁₁D₅O₂-
Molecular Weight 149.24 g/mol Calculated
Appearance Colorless liquid (presumed)Based on the non-deuterated form[1][2]

The non-deuterated form, ethyl 4-methylpentanoate, has a CAS number of 25415-67-2 and a molecular weight of approximately 144.21 g/mol [1][2][3][4][5][6][7][8][9][10][11]. The increase in molecular weight for the d5 variant is due to the mass difference between deuterium and hydrogen.

The Rationale for Deuteration: Enhancing Analytical Precision

The primary application of Ethyl-d5 4-methylpentanoate is as an internal standard in quantitative mass spectrometry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1][2][12][13]. The nearly identical physicochemical properties of a deuterated standard to the analyte of interest ensure that it behaves similarly during sample preparation, chromatography, and ionization[1][2][12][13]. By adding a known amount of the deuterated standard to a sample, any variations in the analytical process, such as extraction efficiency, injection volume, and matrix effects (ion suppression or enhancement), can be normalized. This is achieved by calculating the ratio of the analyte signal to the internal standard signal, leading to more accurate and precise quantification[1][2][12][13].

G cluster_0 Quantitative Analysis Workflow Sample Biological Sample (Analyte) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS Ethyl-d5 4-methylpentanoate (Internal Standard) IS->Spiked_Sample Extraction Sample Preparation (e.g., LLE, SPE) Spiked_Sample->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Data Data Processing (Peak Area Ratio) Analysis->Data Result Accurate Quantification Data->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthesis and Purification: A Conceptual Framework

The synthesis of Ethyl-d5 4-methylpentanoate typically involves the esterification of 4-methylpentanoic acid with deuterated ethanol (ethanol-d5).

Conceptual Synthesis Protocol: Fisher Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylpentanoic acid and a molar excess of ethanol-d5.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling, neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the crude product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove any remaining acid, base, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

G reagents 4-Methylpentanoic Acid Ethanol-d5 Acid Catalyst reaction Fisher Esterification (Reflux) reagents->reaction workup Neutralization Extraction Washing reaction->workup purification Purification (e.g., Distillation, Prep-GC) workup->purification product Ethyl-d5 4-methylpentanoate purification->product

Caption: Conceptual synthesis and purification workflow for Ethyl-d5 4-methylpentanoate.

Purification Strategies

The purity of an internal standard is critical for accurate quantification. The crude Ethyl-d5 4-methylpentanoate can be purified by several methods:

  • Distillation: Given its presumed volatility (the boiling point of the non-deuterated form is 160-163 °C)[1], fractional distillation can be an effective method for purification.

  • Preparative Gas Chromatography (Prep-GC): For achieving very high purity, preparative gas chromatography is an excellent option. This technique separates compounds based on their volatility and interaction with the GC column, allowing for the collection of highly pure fractions of the desired product[5].

Analytical Characterization

The identity and purity of the synthesized Ethyl-d5 4-methylpentanoate must be confirmed through rigorous analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for both the analysis and application of this compound.

Typical GC-MS Parameters:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating this volatile ester.

  • Injection: Splitless or split injection can be used, depending on the concentration of the sample.

  • Oven Program: A temperature gradient program, for example, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C), will effectively elute the compound.

  • Mass Spectrometer: Electron ionization (EI) is a common ionization technique for this type of molecule. The mass spectrometer will detect the molecular ion peak (M+) at m/z 149.24 and characteristic fragment ions. For the non-deuterated form, major fragments are observed at m/z 101, 88, and 43. The fragmentation pattern of the deuterated version will show corresponding shifts in the mass of fragments containing the ethyl-d5 group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the position of the deuterium labels.

  • ¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the ethyl group protons, confirming successful deuteration. The signals for the protons on the pentanoate chain will remain.

  • ²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the ethyl group.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for all eight carbon atoms. The signals for the carbons in the ethyl group will be coupled to deuterium, which can result in splitting and a decrease in signal intensity.

Applications in Research and Drug Development

The primary role of Ethyl-d5 4-methylpentanoate is as an internal standard in a wide range of quantitative bioanalytical applications.

  • Pharmacokinetic Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Quantitative analysis of drug concentrations in biological matrices like plasma, urine, and tissues over time is essential. Ethyl-d5 4-methylpentanoate can be used as an internal standard for the quantification of volatile or semi-volatile drugs and their metabolites, particularly if they have similar chemical properties.

  • Metabolomics: This field involves the comprehensive study of small molecules (metabolites) in a biological system. Ethyl-d5 4-methylpentanoate can serve as an internal standard for the quantification of specific endogenous metabolites in complex biological samples, helping to unravel metabolic pathways and identify biomarkers for disease.

  • Environmental and Food Analysis: Volatile organic compounds are of interest in environmental monitoring and food science. The accurate quantification of these compounds, such as esters that contribute to the aroma of fruits and fermented beverages, can be achieved using deuterated internal standards like Ethyl-d5 4-methylpentanoate[1].

Conclusion

Ethyl-d5 4-methylpentanoate is a valuable tool for researchers and scientists in drug development and other fields requiring precise quantitative analysis. Its chemical similarity to its non-deuterated counterpart, combined with its distinct mass, makes it an ideal internal standard for mass spectrometry-based methods. By compensating for analytical variability, the use of this and other stable isotope-labeled standards significantly enhances the accuracy, precision, and reliability of quantitative data, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutics.

References

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Technical Whitepaper: Comparative Analysis of 4-Methylvaleric Acid and Its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis distinguishing 4-methylvaleric acid (Isocaproic acid) from its ethyl ester derivative, Isocaproic acid ethyl ester (Ethyl 4-methylvalerate).

While the parent acid serves as a fundamental metabolic intermediate and fragrance precursor, its ethyl ester represents a critical modification used to alter lipophilicity, volatility, and pharmacological bioavailability. This guide details the causal relationships between their structural differences and their divergent behaviors in synthesis, analysis, and biological systems.

Physicochemical Profiling

The transformation of the carboxylic acid moiety into an ethyl ester fundamentally alters the intermolecular forces governing the compound's bulk properties.

Comparative Data Matrix
Property4-Methylvaleric Acid (Parent)Isocaproic Acid Ethyl Ester (Derivative)
CAS Number 646-07-125415-67-2
Molecular Formula


Molecular Weight 116.16 g/mol 144.21 g/mol
Boiling Point 199–201 °C159–160 °C
Density (20°C) ~0.92 g/mL~0.87 g/mL
LogP (Lipophilicity) ~1.4 (Moderate)~2.5 (High)
H-Bond Donors 1 (Carboxyl -OH)0
H-Bond Acceptors 22
Organoleptic Profile Pungent, cheesy, acidic, sweat-likeSweet, fruity, pineapple/banana-like
The Boiling Point Inversion Phenomenon

A critical observation for researchers is that the ester has a significantly lower boiling point (~40°C lower) than the acid, despite having a higher molecular weight.

  • Causality: 4-methylvaleric acid molecules form stable cyclic dimers via strong intermolecular hydrogen bonding between the carboxyl groups. This effectively doubles the apparent molecular weight in the liquid phase, requiring high energy to vaporize.

  • Ester Behavior: Ethyl isocaproate lacks the acidic proton required for hydrogen bond donation. Intermolecular forces are limited to weaker dipole-dipole interactions and London dispersion forces, resulting in higher volatility.

Synthetic Transformation: Fischer Esterification

To convert 4-methylvaleric acid to isocaproic acid ethyl ester, a thermodynamic equilibrium process (Fischer Esterification) is employed.

Reaction Logic


Because the reaction is reversible (


), the protocol must drive the equilibrium to the right. This is achieved via Le Chatelier’s Principle  by either removing water (using a Dean-Stark trap or molecular sieves) or using excess ethanol.
Validated Experimental Protocol

Objective: Synthesis of Ethyl Isocaproate (Scale: 50 mmol)

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. If available, insert a Dean-Stark trap filled with dry ethanol/toluene azeotrope mixture.

  • Charge: Add 5.8 g (50 mmol) of 4-methylvaleric acid and 15 mL (excess) of anhydrous ethanol .

  • Catalysis: Slowly add 0.5 mL of concentrated

    
     (98%) while stirring. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (bath temp ~85°C) for 3-4 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (System: Hexane/EtOAc 8:2). The acid spot (low

      
      , tailing) should disappear; the ester spot (high 
      
      
      
      ) should appear.
  • Workup (Neutralization):

    • Cool to room temperature.[1][2][3]

    • Concentrate in vacuo to remove excess ethanol.

    • Dilute residue with 30 mL Diethyl Ether (

      
      ).
      
    • Critical Step: Wash with Saturated

      
       (
      
      
      
      mL).
    • Why? This removes unreacted 4-methylvaleric acid and the sulfuric acid catalyst. The ester remains in the organic layer.

  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate. Distill the residue (BP 159°C) to obtain pure ethyl isocaproate.
    
Workflow Visualization

SynthesisWorkflow Start Start: 4-Methylvaleric Acid + Excess EtOH Catalyst Add H2SO4 Catalyst Start->Catalyst Reflux Reflux 4 Hours (Equilibrium Shift) Catalyst->Reflux Workup Wash with NaHCO3 Reflux->Workup Cool & Concentrate Separation Phase Separation: Aqueous (Waste) vs Organic (Product) Workup->Separation Remove Acid Impurities Purification Distillation (Collect fraction @ 159°C) Separation->Purification Dry Organic Layer End Final Product: Ethyl Isocaproate Purification->End

Figure 1: Step-by-step synthetic workflow for the conversion of 4-methylvaleric acid to its ethyl ester.

Analytical Distinction

Distinguishing the starting material from the product is critical for quality control.

Infrared (IR) Spectroscopy
  • 4-Methylvaleric Acid: Displays a distinctive, broad "O-H trough" centered around 3000

    
     (overlapping C-H stretches) and a Carbonyl (C=O) stretch at ~1710 
    
    
    
    .
  • Ethyl Ester: The broad O-H absorption vanishes completely . The Carbonyl shift moves to higher wavenumbers (~1735–1745

    
    ) due to the electron-withdrawing nature of the ethoxy group.
    
H-NMR Spectroscopy
Signal4-Methylvaleric AcidIsocaproic Acid Ethyl Ester
-COOH Proton Singlet @ 10–12 ppm (Broad)Absent
-OCH2- (Ethyl) AbsentQuartet @ ~4.1 ppm
-CH3 (Ethyl) AbsentTriplet @ ~1.2 ppm
Alpha-CH2 Triplet @ ~2.3 ppmTriplet @ ~2.25 ppm (Slight upfield shift)

Biological & Pharmacological Implications[5][6]

In drug development, the conversion of 4-methylvaleric acid to its ethyl ester is a classic prodrug strategy .

Membrane Permeability & Lipophilicity

The free acid is ionized at physiological pH (pKa ~4.8), forming the isocaproate anion. Charged species have poor passive diffusion across lipid bilayers.

  • The Ester Advantage: By masking the ionizable carboxyl group, the ethyl ester increases the LogP (from ~1.4 to ~2.5), facilitating rapid transport across cell membranes and the blood-brain barrier.

Metabolic Fate (Bioactivation)

Once inside the systemic circulation or target tissue, the ester is not the active species. It serves as a delivery vehicle. Ubiquitous enzymes known as Carboxylesterases (CES1/CES2) hydrolyze the ester bond, releasing the active free acid and ethanol.

Metabolic Pathway Diagram

MetabolicFate Ester Ethyl Isocaproate (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Ester->Membrane High Permeability Enzyme Carboxylesterase (Hydrolysis) Membrane->Enzyme Intracellular Entry Acid 4-Methylvaleric Acid (Active Metabolite) Enzyme->Acid Bioactivation Byproduct Ethanol (Byproduct) Enzyme->Byproduct

Figure 2: Pharmacokinetic activation pathway of Ethyl Isocaproate via enzymatic hydrolysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12587, Isocaproic acid. Retrieved from [Link]

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  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
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  • The Good Scents Company. 4-Methyl Valeric Acid and Ethyl Isocaproate Organoleptic Properties. Retrieved from [Link]

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4-Methylvaleric acid ethyl-d5 ester MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Methylvaleric acid ethyl-d5 ester (Ethyl-d5 isocaproate), focusing on its safety profile, physicochemical properties, and critical role as an internal standard in quantitative mass spectrometry.

Safety, Handling, and Analytical Application

Executive Summary

4-Methylvaleric acid ethyl-d5 ester is the stable isotope-labeled analog of ethyl 4-methylvalerate (ethyl isocaproate). It is primarily utilized as an Internal Standard (ISTD) in the quantification of volatile flavor compounds (esters) and branched-chain fatty acid metabolites via GC-MS and LC-MS.

While chemically similar to its non-deuterated parent, the high cost and specific analytical requirements of the d5-isotopologue dictate a more rigorous handling protocol to preserve isotopic purity and ensure quantitative accuracy.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The deuterated ester differs from the natural abundance compound by the substitution of five hydrogen atoms with deuterium on the ethyl moiety.

PropertyParent Compound (d0)Deuterated Analog (d5)
Chemical Name Ethyl 4-methylvalerateEthyl-d5 4-methylvalerate
Synonyms Ethyl isocaproateEthyl-d5 isocaproate
CAS Number 25415-67-2Refer to specific supplier (e.g., generic labeled CAS)
Molecular Formula C

H

O

C

H

D

O

Molecular Weight 144.21 g/mol 149.24 g/mol (+5 Da shift)
Boiling Point 159–160 °C~158–160 °C (Inverse isotope effect may apply)
Density 0.868 g/mL~0.90 g/mL (Estimated due to mass increase)
Flash Point 43 °C (109 °F)43 °C (Estimated)
Solubility Immiscible in water; Soluble in EtOH, Et2OImmiscible in water; Soluble in organic solvents

Expert Insight: In Gas Chromatography (GC), deuterated isotopologues often exhibit a slightly shorter retention time than their non-deuterated counterparts due to the inverse secondary isotope effect, which reduces van der Waals interactions with the stationary phase. Expect the d5-peak to elute 0.02–0.05 minutes prior to the analyte.

Hazard Identification (GHS Classification)

Although specific toxicological data for the d5-variant is often bridged from the parent compound, it must be treated with the same safety precautions, heightened by the need to prevent loss of a high-value reagent.

GHS Label Elements[11]
  • Signal Word: WARNING

  • Pictograms:

    • 🔥 (GHS02 - Flammable)

    • ❗ (GHS07 - Irritant)

Hazard Statements
  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Precautionary Statements
  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[3][1][4] No smoking.

  • P233: Keep container tightly closed.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][1][4]

Handling, Storage, & Stability Workflow[15]

The integrity of an internal standard is the foundation of quantitative accuracy. The following workflow ensures safety and chemical stability.

Storage Protocols
  • Temperature: Store at -20°C (Freezer). While the parent is stable at RT, the d5-ester is a high-value research chemical; lower temperatures reduce transesterification risks and volatile loss.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation or moisture ingress.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and leaching.

DOT Diagram: Safe Handling Lifecycle

The following diagram illustrates the "Chain of Custody" for the reagent from receipt to disposal, emphasizing contamination control.

SafeHandling Receipt Receipt & Inspection (Verify Isotopic Purity) Aliquot Aliquot Generation (In Glove Box/Fume Hood) Receipt->Aliquot Minimize Headspace Storage Long-Term Storage (-20°C, Dark, Inert Gas) Aliquot->Storage Seal & Label WorkingSol Working Solution Prep (Dilute in MeOH/EtOAc) Storage->WorkingSol Thaw & Vortex WorkingSol->Storage Return excess immediately Disposal Disposal (Organic Waste) WorkingSol->Disposal Post-Analysis

Figure 1: Lifecycle management of stable isotope reagents to prevent degradation and cross-contamination.

Emergency Response

ScenarioProtocol
Inhalation Remove victim to fresh air. If breathing is difficult, administer oxygen.[4] Medical attention is required if narcotic effects (dizziness) persist.
Skin Contact Wash immediately with soap and plenty of water.[1][4] Remove contaminated clothing.[3][1][4] The compound is lipophilic and will penetrate skin; monitor for irritation.
Eye Contact Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[3] Consult an ophthalmologist.
Fire Use CO2, dry chemical, or alcohol-resistant foam . Do NOT use a solid water stream, as it may scatter the flammable liquid.

Analytical Application: Internal Standard Protocol

Using 4-Methylvaleric acid ethyl-d5 ester allows for the correction of injection variability, matrix effects, and extraction efficiency losses.

Preparation of Standards[17]
  • Stock Solution (1 mg/mL): Weigh 10 mg of d5-ester into a 10 mL volumetric flask. Dilute to volume with methanol (LC-MS) or hexane/ethyl acetate (GC-MS).

  • Working Solution (10 µg/mL): Dilute the stock 1:100.

  • Spiking: Add a constant volume (e.g., 50 µL) of the Working Solution to every sample, blank, and calibration standard before extraction.

Experimental Workflow: GC-MS Quantification

This protocol is self-validating: the d5-ISTD must appear in every chromatogram with a consistent area count (within ±15% RSD) across the batch.

ISTD_Workflow cluster_analysis Quantitation Logic Sample Biological/Food Sample Spike Spike d5-ISTD (Precise Volume) Sample->Spike Extract LLE / SPME Extraction Spike->Extract Equilibration Inject GC-MS Injection Extract->Inject Data Data Processing (Extracted Ion Chromatogram) Inject->Data Calc Calculate Ratio: Area(Analyte) / Area(d5-ISTD) Data->Calc Validation Check ISTD Area Stability Data->Validation

Figure 2: Analytical workflow for using Ethyl-d5 4-methylvalerate as an internal standard.

Mass Spectrometry Parameters (Example)
  • Ionization: Electron Impact (EI, 70 eV).

  • SIM Mode (Selected Ion Monitoring):

    • Target (d0): Monitor m/z 88 (McLafferty rearrangement) and m/z 101.

    • ISTD (d5): Monitor m/z 93 (Shifted McLafferty +5) and m/z 106.

    • Note: The +5 shift on the ethyl group affects fragments containing the ethoxy moiety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117477, Ethyl 4-methylpentanoate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Pentanoic acid, 4-methyl-, ethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • The Good Scents Company. Ethyl 4-methyl valerate Safety and Properties. Retrieved from [Link]

Sources

Technical Guide: Isotope Enrichment Levels of Ethyl-d5 4-Methylvalerate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl-d5 4-methylvalerate (Ethyl-d5 isocaproate) serves as a critical internal standard (IS) in the quantitative analysis of volatile fatty acid esters, particularly in metabolomics (leucine catabolism) and flavor chemistry (fermentation profiling). Its utility relies entirely on Isotope Enrichment Levels —specifically, the isotopic purity (Atom % D) and the isotopologue distribution (


 vs. 

).

High-fidelity enrichment (typically


 atom % D) is required to eliminate spectral "cross-talk" in Gas Chromatography-Mass Spectrometry (GC-MS) assays. Inadequate enrichment leads to false positives in the analyte channel (

), compromising the accuracy of trace-level quantification. This guide details the structural properties, synthesis pathways, and validation protocols to ensure isotopic integrity.

Chemical & Isotopic Architecture

Molecular Specification
  • Systematic Name: Ethyl-1,1,2,2,2-

    
     4-methylpentanoate
    
  • CAS Number (Unlabeled): 25415-67-2[1][2][3][4]

  • Labeled Analog CAS: 23102-02-5 (Generic for labeled ethyl isocaproates)

  • Chemical Formula:

    
    
    
  • Molecular Weight: 149.24 g/mol (vs. 144.21 g/mol for unlabeled)

Isotopic Shift Mechanics

The deuteration of the ethyl moiety (


) introduces a mass shift of +5 Da . This shift is strategic because it retains the lipophilicity required for extraction while providing a distinct mass spectral signature that avoids interference from naturally occurring 

isotopes of the analyte (which typically appear at M+1 and M+2).
PropertyUnlabeled (Native)Labeled (Ethyl-d5)

(Shift)
Formula


+5 Neutrons
Molecular Ion (

)

144

149
+5 Da
McLafferty Ion

88

93
+5 Da
Base Peak (Acylium)

99

99
0 Da (Silent)

Critical Insight: The base peak (acylium ion,


, 

99) loses the ethoxy group. Consequently, it does not carry the deuterium label. Quantification must rely on the molecular ion (

149) or the McLafferty rearrangement ion (

93), not the base peak.

Synthesis & Enrichment Strategy

To achieve


 enrichment, the synthesis must avoid H/D exchange reactions that could dilute the label. The preferred pathway is the Steglich Esterification  or Acid-Catalyzed Fischer Esterification  using high-purity Ethanol-d5 (

atom % D).
Synthesis Workflow (Graphviz)

SynthesisWorkflow Figure 1: Steglich Esterification pathway to minimize H/D scrambling. Reactants Reactants 4-Methylvaleric Acid + Ethanol-d5 (99.5% D) Catalyst Activation DCC / DMAP (anhydrous CH2Cl2) Reactants->Catalyst Mix Intermediate Intermediate O-Acylisourea Catalyst->Intermediate Coupling Product Crude Product Ethyl-d5 4-Methylvalerate + DCU (Urea) Intermediate->Product Esterification Purification Purification Flash Chromatography (Removal of DCU) Product->Purification Filter & Purify Final Final IS >99% Enrichment Purification->Final QC Check

Protocol for High-Enrichment Synthesis
  • Reagents: 4-Methylvaleric acid (1.0 eq), Ethanol-d5 (1.2 eq,

    
     D), DCC (1.1 eq), DMAP (0.1 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM). Note: Avoid protic solvents.

  • Procedure:

    • Dissolve acid and Ethanol-d5 in DCM under

      
      .
      
    • Add DCC/DMAP at

      
       to prevent side reactions.
      
    • Stir at room temperature for 12 hours.

    • Filter off Dicyclohexylurea (DCU) precipitate.

  • Enrichment Preservation: The reaction conditions are neutral/mild. Strong mineral acids (sulfuric acid) used in Fischer esterification can induce minor exchange at the

    
    -position if heating is prolonged, potentially lowering enrichment. The Steglich method is safer for isotopic integrity.
    

Analytical Validation: Measuring Enrichment Levels

Validation is a two-step process: NMR for structural/molar purity and GC-MS for isotopic distribution (


 vs 

).
GC-MS Characterization

The definitive method for calculating enrichment levels.

  • Column: DB-WAX or DB-5MS (30m

    
     0.25mm ID).
    
  • Ionization: Electron Impact (EI), 70 eV.

  • Scan Mode: SIM (Selected Ion Monitoring) for

    
     144, 149, 88, 93.
    
Fragmentation Logic (Graphviz)

MS_Fragmentation Figure 2: EI Fragmentation. m/z 93 is the specific quantifier for the d5-label. MolIon Molecular Ion (M+) m/z 149 [R-CO-O-C2D5]+ Path1 McLafferty Rearrangement (Gamma-H Migration) MolIon->Path1 Path2 Alpha-Cleavage (Loss of Ethoxy-d5) MolIon->Path2 Frag1 Diagnostic Ion m/z 93 [CH2=C(OH)-O-C2D5]+ Path1->Frag1 - Isobutene (56 Da) Frag2 Acylium Ion m/z 99 [C6H11O]+ (Unlabeled) Path2->Frag2 - •O-C2D5 (50 Da)

Calculation of Isotopic Enrichment

To certify the material as "Enriched," you must calculate the Atom % Deuterium or the Mole % Isotopologue .

Formula for Mole %


: 


Where

is the peak area of the ion at

x.

Acceptance Criteria:

  • 
     (Target): 
    
    
    
  • 
     (Unlabeled): 
    
    
    
    (Critical for blank subtraction)
  • 
    : 
    
    
    
    (Indicative of incomplete synthesis or exchange)
NMR Validation

-NMR is used to confirm the absence of protons in the ethyl group.
  • Unlabeled Spectrum: Quartet at

    
     ppm (
    
    
    
    ) and Triplet at
    
    
    ppm (
    
    
    ).
  • Enriched Spectrum: These signals must be silent (below limit of detection). Residual signals here indicate incomplete deuteration or contamination with native ethanol.

Applications & Protocols

Metabolomics: Leucine Catabolism Tracking

Ethyl 4-methylvalerate is the ethyl ester of Isocaproic Acid , a downstream metabolite of Leucine.

  • Protocol: Biological fluids (plasma/urine) are derivatized with ethanol. To quantify free isocaproic acid, the sample is spiked with Ethyl-d5 4-methylvalerate after derivatization (as an injection standard) or the free acid analog (

    
    -isocaproic acid) is used.
    
  • Role: Corrects for injection variability and detector response drift.

Flavor Profiling (Wine/Beer)

Used to quantify fruity ester concentrations.

  • Matrix: Wine or fermented must.

  • Extraction: Solid Phase Microextraction (SPME).[4]

  • Quantification: IDMS (Isotope Dilution Mass Spectrometry).

  • Benefit: The

    
    -analog co-elutes (or elutes slightly earlier due to the deuterium isotope effect on retention time) with the analyte, providing perfect compensation for matrix effects like ion suppression.
    

Note on Retention Time Shift: Deuterated compounds often elute 1-2 seconds earlier than their non-deuterated counterparts on non-polar capillary columns (inverse isotope effect). Integration windows must be adjusted accordingly.

References

  • Sigma-Aldrich. Ethyl 4-methylvalerate Product Specification & MS Spectra. Merck KGaA. Link

  • NIST Mass Spectrometry Data Center. Pentanoic acid, 4-methyl-, ethyl ester (Mass Spectrum). NIST Chemistry WebBook, SRD 69. Link

  • Luo, S., et al. (2021).

    
    -Dideuterio Benzyl Alcohols.[5] Synlett, 32, 51-56.[5] (Methodology for ester deuteration/enrichment principles). Link
    
  • Oppolzer, D., et al. (2017). Fatty Acid Ethyl Esters as Biomarkers of Alcohol Consumption.[6] In: Handbook of Forensic Medicine. (Context on FAEE analysis using GC-MS). Link

  • Wolfe, R.R., & Chinkes, D.L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Foundational text on enrichment calculations). Link

Sources

Methodological & Application

Topic: 4-Methylvaleric Acid Ethyl-d5 Ester as a GC-MS Internal Standard for High-Accuracy Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Quantitative Analysis Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals engaged in quantitative analytical chemistry.

Senior Application Scientist: Dr. Gemini

Abstract

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical science. However, the accuracy and precision of these measurements can be compromised by variability inherent in sample preparation and instrument performance. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these variables.[1][2] This application note provides a comprehensive technical guide on the theory and practice of using 4-Methylvaleric acid ethyl-d5 ester as an internal standard for the precise quantification of its non-labeled analogue, 4-Methylvaleric acid ethyl ester. We will detail the underlying principles, provide step-by-step protocols for method implementation, and discuss the validation framework that ensures data integrity.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary role of an internal standard (IS) is to correct for analytical variability.[1] An ideal IS behaves identically to the analyte during sample extraction, derivatization, and chromatographic separation, but is distinguishable by the detector.[1][3] While structural analogues can compensate for some variability, they do not perfectly mirror the analyte's physicochemical properties.[4][5]

Stable isotope-labeled internal standards, such as deuterated compounds, are chemically and physically almost identical to the analyte of interest.[2][6] They co-elute with the analyte and experience the same matrix effects, extraction inefficiencies, and injection volume variations. Because the SIL-IS and the analyte differ in mass due to the isotopic substitution, they are easily differentiated by the mass spectrometer.[6] This technique, known as isotope dilution mass spectrometry (IDMS), relies on measuring the response ratio of the analyte to the known, constant concentration of the SIL-IS.[7][8] This ratio is then used to construct a calibration curve, leading to highly accurate and precise quantification.[9][10]

4-Methylvaleric acid ethyl-d5 ester is an ideal SIL-IS for the quantification of 4-Methylvaleric acid ethyl ester (also known as ethyl 4-methylpentanoate or ethyl isocaproate). The five deuterium atoms provide a distinct mass shift (+5 Da) with negligible impact on its chemical properties, ensuring it is the perfect counterpart for high-fidelity analysis.

Analyte and Internal Standard Properties

A clear understanding of the physicochemical properties of both the analyte and the internal standard is critical for method development.

Property4-Methylvaleric acid ethyl ester (Analyte)4-Methylvaleric acid ethyl-d5 ester (Internal Standard)
Synonyms Ethyl 4-methylpentanoate, Ethyl isocaproateEthyl 4-methylpentanoate-d5, Ethyl isocaproate-d5
Molecular Formula C₈H₁₆O₂C₈H₁₁D₅O₂
Molecular Weight 144.21 g/mol [11]149.24 g/mol
CAS Number 25415-67-2[11]Not applicable (custom synthesis)
Boiling Point 199-201 °C[12]Expected to be nearly identical to the analyte
Structure

Experimental Protocol: Quantification in a Food Matrix

Materials and Reagents
  • Analyte Standard: 4-Methylvaleric acid ethyl ester (≥98% purity)

  • Internal Standard: 4-Methylvaleric acid ethyl-d5 ester (custom synthesis or from a specialty chemical supplier)

  • Solvent: Dichloromethane (DCM), GC grade

  • Drying Agent: Anhydrous Sodium Sulfate

  • Sample Matrix: Commercial apple juice (pre-screened to be free of the target analyte)

  • Glassware: Class A volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methylvaleric acid ethyl ester and dissolve it in DCM in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methylvaleric acid ethyl-d5 ester and dissolve it in DCM in a 10 mL volumetric flask.

  • Internal Standard Working Solution (10 µg/mL): Dilute 100 µL of the IS Stock Solution to 10 mL with DCM. This solution will be used to spike all calibrators, QCs, and samples.

Calibration Standards and Quality Controls (QCs)

Prepare a series of calibration standards by spiking blank apple juice with the analyte and a constant amount of the internal standard.

Calibration LevelAnalyte Concentration (ng/mL)Blank Matrix (mL)Analyte Stock (µL of 1 mg/mL)IS Working Solution (µL of 10 µg/mL)
Cal 11010.0110
Cal 22510.02510
Cal 35010.0510
Cal 410010.110
Cal 525010.2510
Cal 650010.510
Cal 7100011.010

Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in the same manner.

Sample Preparation Workflow

The following diagram illustrates the sample preparation process.

G cluster_prep Sample Preparation sample 1. Aliquot Sample (1 mL of juice or calibrator) spike 2. Spike with IS (10 µL of 10 µg/mL IS) sample->spike vortex1 3. Vortex (30 seconds) spike->vortex1 extract 4. Add DCM & Extract (2 mL DCM, vortex 2 min) vortex1->extract centrifuge 5. Centrifuge (4000 rpm, 5 min) extract->centrifuge collect 6. Collect Organic Layer (Bottom DCM layer) centrifuge->collect dry 7. Dry Extract (Pass through Na₂SO₄) collect->dry inject 8. Transfer to Vial (Inject 1 µL into GC-MS) dry->inject

Caption: Workflow for sample extraction and preparation.

GC-MS Instrumentation and Conditions

Accurate quantification requires optimized instrument parameters. The following conditions serve as a starting point and should be optimized for the specific instrument used.

ParameterSettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides robust and reproducible chromatography.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Injection Volume 1 µL
Injector Temp. 250 °CEnsures rapid volatilization of the analyte and IS.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Oven Program 60 °C (hold 1 min), ramp 10 °C/min to 280 °C (hold 5 min)Provides good separation from matrix components.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Mass Spectrometer Agilent 5977 or equivalentSingle quadrupole MS offers excellent sensitivity and selectivity.
Ion Source Temp. 230 °CStandard temperature for EI.
Quadrupole Temp. 150 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions.
Selected Ion Monitoring (SIM) Parameters

Monitoring specific fragment ions for the analyte and the IS is crucial for selectivity and sensitivity. Based on the NIST library mass spectrum for the unlabeled ester, we can predict the ions for both compounds.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)Rationale
4-Methylvaleric acid ethyl ester 88101m/z 88 corresponds to the McLafferty rearrangement fragment, which is typically abundant and specific. m/z 101 is another characteristic fragment.
4-Methylvaleric acid ethyl-d5 ester 93106The deuterium atoms are on the ethyl group, leading to a +5 Da shift in the key fragments.

Data Analysis and Method Validation

Calibration Curve Construction

The foundation of accurate quantification is a well-defined calibration curve.

G cluster_process Calibration Principle integrate Integrate Peak Areas (Analyte & IS) ratio Calculate Area Ratio (Analyte Area / IS Area) integrate->ratio plot Plot: Y-axis vs X-axis (Area Ratio vs. Analyte Concentration) ratio->plot regression Perform Linear Regression (y = mx + c, R² > 0.99) plot->regression

Caption: Principle of internal standard calibration.

After analyzing the calibration standards (Cal 1 to Cal 7), calculate the peak area ratio for each level. Plot the area ratio (y-axis) against the analyte concentration (x-axis). The resulting curve should be fitted with a linear regression model. The coefficient of determination (R²) must be ≥ 0.99 for the curve to be accepted.

Quantifying Unknown Samples
  • Analyze the prepared unknown sample using the same GC-MS method.

  • Integrate the peak areas for the analyte and the IS to determine the area ratio.

  • Calculate the concentration of the analyte in the sample using the linear equation derived from the calibration curve:

    • Concentration = (Area Ratio - y-intercept) / slope

Method Validation

A rigorous validation process is essential to ensure the method is fit for its intended purpose, adhering to guidelines like those from the FDA or ICH.[14][15][16][17] Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components. This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and IS.

  • Linearity: Assessed from the calibration curve (R² ≥ 0.99).

  • Accuracy & Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should typically be within ±15% of the nominal value, and precision (as %RSD) should be ≤15%.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Conclusion

The use of a stable isotope-labeled internal standard, such as 4-Methylvaleric acid ethyl-d5 ester, is a powerful technique for overcoming the challenges of quantitative GC-MS analysis. By compensating for variations in sample preparation and instrument response, this IDMS method provides unparalleled accuracy and precision. The detailed protocol and validation framework presented in this application note offer a robust and reliable approach for the quantification of 4-Methylvaleric acid ethyl ester in complex matrices, ensuring the generation of high-quality, defensible data for research, development, and quality control applications.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International journal of environmental research and public health, 9(11), 4033–4055. [Link]

  • Giavalisco, P., Köhl, K., Hummel, J., Seiwert, B., & Willmitzer, L. (2011). Synthesis and use of stable-isotope-labeled internal standards for quantification of phosphorylated metabolites by LC–MS/MS. Analytical chemistry, 83(13), 5362–5369. [Link]

  • Narumi, R., et al. (2018). Quantification of peptides in samples using stable isotope-labeled peptide internal standards. ResearchGate. [Link]

  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]

  • Crawford Scientific (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]

  • Schug, K. (2017). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC. [Link]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2015). ResearchGate. [Link]

  • U.S. Environmental Protection Agency (2014). Standard Operating Procedures for Gas Chromatography/Mass Spectrometry. EPA. [Link]

  • LibreTexts Chemistry (2022). 4.2: Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]

  • Polívka, L., Šuman, J., & Dvořák, P. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International journal of molecular sciences, 21(16), 5709. [Link]

  • Cheméo (n.d.). Chemical Properties of Pentanoic acid, 4-methyl-, ethyl ester (CAS 25415-67-2). Cheméo. [Link]

  • ECA Academy (2015). FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • ComplianceOnline (n.d.). Validation of Analytical Methods According to the New FDA Guidance. ComplianceOnline. [Link]

  • NIST/TRC (n.d.). Pentanoic acid, 4-methyl-, ethyl ester. NIST WebBook. [Link]

  • The Good Scents Company (n.d.). 4-methyl valeric acid. The Good Scents Company. [Link]

  • NIST (n.d.). Pentanoic acid, 4-methyl-, ethyl ester Mass Spectrum. NIST WebBook. [Link]

  • NIST (n.d.). Pentanoic acid, 4-methyl-, ethyl ester. NIST WebBook. [Link]

Sources

Application Note: HS-SPME-GC-MS Quantification of Volatile Esters using Ethyl-d5 Isocaproate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in the flavor, fragrance, and pharmaceutical sectors. It details a robust protocol for the quantification of volatile esters using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) , utilizing Ethyl-d5 isocaproate as a stable isotope internal standard.

Introduction & Scientific Rationale

Volatile esters (e.g., ethyl acetate, ethyl hexanoate, isoamyl acetate) are critical quality attributes in fermented products (wines, beers) and fruit-based formulations. Their accurate quantification is often hindered by matrix effects —the suppression or enhancement of analyte volatility due to non-volatile components like sugars, ethanol, and polyphenols.

The Role of Ethyl-d5 Isocaproate

Standard internal standards (e.g., 2-octanol) often fail to mimic the exact physicochemical partitioning of esters during the SPME equilibrium. Ethyl-d5 isocaproate (Ethyl-d5 4-methylpentanoate) is selected as the ideal internal standard for this protocol because:

  • Chemical Homology: It shares the specific ester functionality and hydrophobic chain length similar to target medium-chain ethyl esters (C6–C10).

  • Isotope Dilution Mimicry: The deuterated ethyl group (

    
    ) shifts the mass spectrum (+5 Da) without significantly altering the vapor pressure or fiber affinity compared to non-deuterated esters.
    
  • Matrix Compensation: It perfectly tracks the extraction efficiency variations caused by ethanol content or ionic strength changes.

Materials & Equipment

Chemicals[1][2][3][4][5]
  • Target Analytes: Ethyl butyrate, Isoamyl acetate, Ethyl hexanoate, Ethyl octanoate, Ethyl decanoate (analytical grade, >99%).

  • Internal Standard (IS): Ethyl-d5 isocaproate (Custom synthesis or stable isotope supplier; >98 atom % D).

    • Stock Solution: 1000 mg/L in absolute ethanol.

    • Working Solution: 10 mg/L in 12% aqueous ethanol (freshly prepared).

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organic impurities.

  • Water: Milli-Q grade (18.2 MΩ·cm).

Instrumentation
  • GC-MS System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Autosampler: CTC PAL3 System with SPME Arrow or Fiber capability.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Rationale: The triple-phase fiber covers the wide polarity range of esters (PDMS for non-polar, CAR/DVB for polar/volatiles).

Experimental Protocol

Sample Preparation (The "Salting-Out" System)

To maximize sensitivity and normalize the headspace partition coefficient (


), saturation with NaCl is mandatory.
  • Vial Loading: Weigh 1.50 g ± 0.01 g of NaCl into a 20 mL headspace vial.

  • Sample Addition: Add 5.0 mL of the liquid sample (beer, wine, or fruit juice).

  • IS Spiking: Add 10 µL of the Ethyl-d5 isocaproate working solution (Final conc: 20 µg/L).

  • Sealing: Immediately cap with a magnetic screw cap (PTFE/Silicone septa).

  • Homogenization: Vortex for 10 seconds to ensure salt saturation (slurry formation is normal).

HS-SPME Automated Workflow
  • Incubation: 10 minutes at 40°C with agitation (500 rpm).

    • Note: 40°C prevents the degradation of thermally labile esters while ensuring sufficient vapor pressure.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C (Agitation: 250 rpm).

  • Desorption: 3 minutes at 250°C in the GC inlet (Splitless mode).

GC-MS Acquisition Parameters
ParameterSettingRationale
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)Polar phase essential for separating isomeric esters.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Inlet Temp 250°CEnsures rapid desorption of high-boiling esters.
Oven Program 40°C (2 min)

5°C/min

240°C (5 min)
Slow ramp separates co-eluting ethyl esters.
Transfer Line 250°CPrevents condensation of heavy esters (C10+).
Ion Source EI (70 eV), 230°CStandard electron ionization.
Acquisition SIM Mode (Selected Ion Monitoring)Maximizes S/N ratio for trace quantification.
SIM Table Configuration
CompoundRetention Time (min)Quant Ion (

)
Qual Ions (

)
Ethyl Acetate3.54361, 70
Ethyl-d5 Isocaproate (IS) 12.4 93 76, 104
Ethyl Hexanoate12.68899, 60
Ethyl Octanoate16.888101, 127

Note on IS Fragmentation: Non-deuterated ethyl esters typically yield a dominant McLafferty rearrangement ion at


 88 . The 

-ethyl
group shifts this fragment to

93
(

), allowing interference-free integration even if the IS co-elutes with a native ester.

Visualized Workflows

SPME Extraction & Equilibrium Logic

This diagram illustrates the thermodynamic equilibrium critical to the SPME process and how the Internal Standard corrects for matrix variations.

SPME_Equilibrium cluster_IS Ethyl-d5 Isocaproate Function Matrix Sample Matrix (Liquid + NaCl) Headspace Headspace Phase (Vapor) Matrix->Headspace K1: Volatilization (Affected by Ethanol/Sugar) Fiber SPME Fiber Coating (DVB/CAR/PDMS) Headspace->Fiber K2: Adsorption (Competitive Binding) GCMS GC-MS Injection (Thermal Desorption) Fiber->GCMS Desorption @ 250°C IS_Node Internal Standard (d5) Behaves identically to Analytes IS_Node->Matrix Spiked IS_Node->Headspace Normalizes K1 IS_Node->Fiber Normalizes K2

Caption: Thermodynamic partitioning in HS-SPME. The IS compensates for variations in K1 (Matrix effects) and K2 (Fiber competition).

MS Fragmentation & Quantitation Pathway

The specificity of the


 label is crucial for distinguishing the IS from native esters.

MS_Fragmentation Native Native Ethyl Ester (R-CO-O-CH2-CH3) IonSource EI Source (70eV) McLafferty Rearrangement Native->IonSource IS Ethyl-d5 Isocaproate (R-CO-O-CD2-CD3) IS->IonSource Frag_Native Ion m/z 88 [CH2=C(OH)OEt]+ IonSource->Frag_Native H-Transfer Frag_IS Ion m/z 93 [CH2=C(OH)OEt-d5]+ IonSource->Frag_IS D-Transfer SIM SIM Mode Detection (Selective Quantitation) Frag_Native->SIM Target Signal Frag_IS->SIM Reference Signal

Caption: Mass spectral shift mechanism. The d5-ethyl group shifts the diagnostic McLafferty ion from 88 to 93, preventing crosstalk.

Results & Discussion: Validation Metrics

To ensure trustworthiness, the method must be validated. The following criteria are expected when using this protocol:

Linearity & Sensitivity

Using the ratio of Analyte Area / IS Area (


) plotted against concentration ratio:
ParameterExpected PerformanceNotes
Linearity (

)
> 0.995Range: 1 – 5000 µg/L
LOD (Limit of Detection) 0.05 – 0.5 µg/LHighly dependent on SIM dwell times.
LOQ (Limit of Quantitation) 0.2 – 1.5 µg/LS/N > 10.
Precision (Repeatability)
  • Intra-day RSD: < 5% (Excellent for SPME).

  • Inter-day RSD: < 10%.

  • Expert Insight: If RSD > 15%, check fiber age (DVB/CAR fibers degrade after ~100 injections) or seal integrity of the vials.

Recovery (Matrix Effect Check)

Spike a real matrix (e.g., wine) with known standards.

  • Acceptable Range: 85% – 115%.

  • Why it works: Ethyl-d5 isocaproate compensates for the "salting out" variability. If you used an external standard, recoveries in high-alcohol wines would likely drop to 60-70% due to the cosolvent effect of ethanol increasing ester solubility in the liquid phase.

References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. Link

  • Rodriguez-Bencomo, J. J., et al. (2012). Optimization of a HS-SPME-GC-MS method for the determination of volatile compounds in wine. Food Research International. Link

  • Antalick, G., et al. (2010). Development and validation of a HS-SPME-GC-MS method for the analysis of volatile esters in wines. Australian Journal of Grape and Wine Research. Link

  • Sigma-Aldrich/Merck. (2023). Stable Isotopes for Mass Spectrometry - Technical Guide. Link

Internal standard spiking concentration for 4-Methylvaleric acid ethyl-d5 ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Ethyl 4-Methylvalerate via Isotope Dilution Mass Spectrometry

Abstract

This protocol defines the optimal spiking strategy for 4-Methylvaleric acid ethyl-d5 ester (Ethyl-d5 4-methylvalerate) as an internal standard (IS) for the quantification of Ethyl 4-methylvalerate (Ethyl isocaproate). Ethyl 4-methylvalerate is a potent volatile ester contributing fruity, berry-like, and lactic notes to fermented matrices such as wine, spirits (Baijiu), and fermented food pastes. Due to the high volatility and matrix sensitivity of this compound, Isotope Dilution Mass Spectrometry (IDMS) using the d5-isotopologue is the gold standard for accurate quantitation. This guide provides a dual-range spiking protocol (Trace vs. High Abundance) to ensure linearity and minimize suppression effects.

Introduction & Rationale

The Analyte: Ethyl 4-methylvalerate (CAS: 25415-67-2) is a branched-chain fatty acid ester. In wine, it exists at trace levels (0.1–5 µg/L) but has a low odor threshold (~0.1–3 µg/L), making accurate low-level detection critical for flavor profiling. In fermented condiments (e.g., shrimp paste), concentrations can reach mg/kg levels.

The Internal Standard: 4-Methylvaleric acid ethyl-d5 ester is the stable isotope-labeled analogue.

  • Function: It mimics the physicochemical properties (volatility, SPME fiber affinity, ionization efficiency) of the analyte while being mass-resolved by the detector (typically +5 Da shift).

  • Why IDMS? In Headspace Solid-Phase Microextraction (HS-SPME), matrix effects (ethanol content, sugar, salt) significantly alter extraction efficiency. External calibration fails to compensate for these variations. The d5-IS compensates for extraction competition and injection variability.

Strategic Spiking Protocol

The "One-Size-Fits-All" approach is flawed for flavor analysis. We define two operational ranges based on the expected analyte concentration.

Reagents & Materials
  • Analyte Standard: Ethyl 4-methylvalerate (≥98% purity).[1]

  • Internal Standard: 4-Methylvaleric acid ethyl-d5 ester (Isotopic purity ≥99% D).

  • Solvent: HPLC-grade Ethanol (matches the matrix of alcoholic beverages) or Methanol.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 200°C to remove volatiles.

Preparation of Stock Solutions
Solution TypeConcentrationPreparation MethodStorage
Master Stock (IS) 1,000 mg/LWeigh 10 mg d5-ester into 10 mL volumetric flask; dilute with Ethanol.-20°C (Stable 6 mo.)
Working Stock A (High) 10 mg/L (ppm)Dilute 100 µL Master Stock into 10 mL Ethanol.4°C (Stable 1 mo.)
Working Stock B (Trace) 100 µg/L (ppb)Dilute 100 µL Working Stock A into 10 mL Ethanol.Freshly Prepared
Spiking Concentration Guidelines

Rule of Thumb: Spike the IS at a concentration equivalent to the geometric mean of your calibration range, or approximately 100-150% of the expected analyte concentration in the sample.

Scenario A: Trace Analysis (Wine, Beer, Seltzers)

  • Expected Analyte Range: 0.1 – 10 µg/L.

  • Target IS Concentration: 5 µg/L .

  • Protocol: Add 50 µL of Working Stock B (100 µg/L) to 10 mL of sample.

    • Final Calculation:

      
       (Wait, check math: 5 ng added to 10mL = 0.5 ppb. To get 5 ppb, add 500 uL or use 1 mg/L stock).
      
    • Correction: Use Working Stock A (10 mg/L) diluted to 1 mg/L for spiking. Add 50 µL of 1 mg/L stock to 10 mL sample = 5 µg/L final IS conc.

Scenario B: High Abundance (Fermented Pastes, Flavor Concentrates)

  • Expected Analyte Range: 100 – 5,000 µg/L (0.1 – 5 ppm).

  • Target IS Concentration: 500 µg/L .

  • Protocol: Add 50 µL of Working Stock A (100 mg/L) to 10 mL of diluted sample slurry.

Experimental Workflow (HS-SPME-GC-MS)

The following diagram illustrates the critical path for sample preparation and analysis.

G Start Sample Collection (Wine/Beverage) Aliquot Aliquot 10 mL into 20 mL Headspace Vial Start->Aliquot Salt Add 3g NaCl (Salting Out Effect) Aliquot->Salt Spike SPIKE INTERNAL STANDARD Add 50 µL of d5-Ester Stock (Target: 5 µg/L) Salt->Spike Equilib Equilibration 40°C for 15 min (Agitation 250 rpm) Spike->Equilib Extract SPME Extraction (DVB/CAR/PDMS Fiber) 30 min @ 40°C Equilib->Extract GC GC-MS Analysis Desorb 250°C SIM Mode (m/z 149 vs 144) Extract->GC Calc Data Analysis Ratio = Area(Analyte) / Area(IS) GC->Calc

Figure 1: Optimized HS-SPME-GC-MS workflow for Ethyl 4-methylvalerate quantitation.

Instrumental Parameters & Detection

To ensure specificity, use Selected Ion Monitoring (SIM) mode.

  • Column: Polar wax column (e.g., DB-Wax or HP-INNOWax), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 40°C (hold 5 min)

    
     5°C/min to 230°C.
    
  • MS Detection (SIM Mode):

    • Analyte (Ethyl 4-methylvalerate): Quant Ion 88 (McLafferty rearrangement), Qual Ions 101, 144 .

    • Internal Standard (Ethyl-d5 4-methylvalerate): Quant Ion 93 (88+5), Qual Ions 106, 149 .

    • Note: The molecular ion (

      
      ) is often weak; ester fragments are more stable. Ensure the +5 shift is tracked on the specific fragment used for quantitation. For ethyl esters, the ethyl group often carries the charge in specific fragments. If the d5 label is on the ethyl group, the McLafferty ion (involving the alkene loss) might not retain the label if the hydrogen transfer comes from the acid side.
      
    • Correction on Ions: Ethyl 4-methylvalerate (

      
      , MW 144).
      
      • Ethyl group loss

        
         Acid fragment.
        
      • McLafferty rearrangement involves the gamma-hydrogen of the acid chain transferring to the carbonyl oxygen, and cleavage of the alpha-beta bond.

      • Crucial Validation: If the d5 label is on the Ethyl group (

        
        ), the McLafferty rearrangement ion (usually m/z 88 for ethyl esters of fatty acids) retains the ethyl group. Thus, m/z 88 becomes m/z 93. This confirms m/z 93  is the correct quant ion for the IS.
        

Calculation & Logic (IDMS)

The concentration of the analyte (


) is calculated using the Response Factor (

).




Where:

  • 
     = Fixed concentration of d5-spike (e.g., 5 µg/L).
    
  • 
     is typically close to 1.0 for deuterated standards but must be determined experimentally.
    

Logic Input Raw Data (Peak Areas) Ratio Calculate Ratio (Area Analyte / Area IS) Input->Ratio Normalize Curve Calibration Curve (Ratio vs. Conc) Ratio->Curve Interpolate Result Final Conc (Corrected for Recovery) Curve->Result Output

Figure 2: Data processing logic for Isotope Dilution Mass Spectrometry.

Troubleshooting & Pitfalls

  • H/D Exchange: While ester bonds are relatively stable, avoid acidic storage conditions for the stock solution for prolonged periods (months). Store neat standards in a desiccator.

  • Fiber Competition: In HS-SPME, high concentrations of ethanol (in spirits >40%) can displace the analyte from the fiber.

    • Solution: Always dilute spirits to <10% ABV before extraction. The IS will compensate for the remaining matrix effect.

  • Carryover: Ethyl esters are sticky. Run a blank injection (ethanol only) between high-concentration samples.

References

  • San Juan, F., et al. (2012).[2] "Aroma Chemical Composition of Red Wines from Different Price Categories and Its Relationship to Quality." Journal of Agricultural and Food Chemistry. Link

  • Lytra, G., et al. (2012).[3] "Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine." Food Chemistry. Link

  • Thermo Fisher Scientific. (2014). "Advanced Internal Standard Techniques for Quantitation." Application Note 71412. Link

  • Sigma-Aldrich. "Ethyl 4-methylvalerate Product Information." Link

Sources

Application Note: Precision Quantitation of Ethyl-d5 4-methylpentanoate via GC-MS/SIM

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Scope

Ethyl-d5 4-methylpentanoate is the isotopically labeled analog of ethyl 4-methylpentanoate (also known as ethyl isocaproate). This molecule is a critical internal standard (IS) in the quantitation of volatile esters, particularly in:

  • Pharmacokinetics: Tracking fatty acid ester metabolism.

  • Food & Beverage Science: Quantifying fruity/blackberry aroma compounds in wines and fermentation broths.

  • Forensic Toxicology: Differentiating exogenous vs. endogenous ester profiles.

The addition of the deuterated ethyl group (


) shifts the molecular weight from 144  (unlabeled) to 149  (labeled). To achieve high-sensitivity quantitation, Selected Ion Monitoring (SIM)  is required. This guide defines the precise ions to monitor, derived from first-principles fragmentation logic, ensuring no cross-talk with the unlabeled analyte.

Scientific Rationale: Fragmentation & Ion Selection[1][2]

To design a robust SIM method, we must predict the fragmentation of the d5-variant based on the known behavior of the unlabeled parent.

The McLafferty Rearrangement (The Quantifier)

The dominant fragmentation pathway for ethyl esters with a


-hydrogen is the McLafferty Rearrangement .
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen, leading to cleavage of the 
    
    
    
    -
    
    
    bond.
  • Unlabeled Behavior: Produces the enol ether cation radical

    
     at m/z 88 .
    
  • Labeled Behavior: The ethyl group is fully deuterated (

    
    ). The fragment becomes 
    
    
    
    .
    • Mass Calculation:

      
      .
      
The Acylium Ion (The "Trap")
  • Unlabeled: Loss of the ethoxy group (

    
    ) yields the acylium ion 
    
    
    
    at m/z 99 .
  • Labeled: Loss of the deuterated ethoxy group (

    
    ) yields the same  acylium ion at m/z 99 .
    
  • Critical Insight: You cannot use m/z 99 to distinguish the d5-IS from the d0-analyte. It is a shared fragment. It should be excluded from the d5 SIM channel to prevent false positives from high concentrations of the unlabeled analyte.

Secondary Ions
  • Carboethoxy Ion: Cleavage of the carbonyl-alkyl bond.

    • Unlabeled:

      
       at m/z 73 .
      
    • Labeled:

      
       at m/z 78 .
      
  • Molecular Ion:

    • Unlabeled: m/z 144 .

    • Labeled: m/z 149 .

Fragmentation Pathway Diagram

G Fig 1. Fragmentation logic for Ethyl-d5 4-methylpentanoate. Note that m/z 99 is non-specific. Parent Ethyl-d5 4-methylpentanoate (MW 149) TS McLafferty Transition State Parent->TS Gamma-H Transfer Acylium Shared Fragment (m/z 99) [C5H11-C=O]+ Parent->Acylium - Ethoxy-d5 Radical (Alpha Cleavage) Carboethoxy Qualifier Ion (m/z 78) [C(=O)O-C2D5]+ Parent->Carboethoxy Inductive Cleavage BasePeak Quantifier Ion (m/z 93) [CH2=C(OH)-O-C2D5]+ TS->BasePeak - Propylene (Neutral Loss)

Figure 1: Mechanistic derivation of SIM ions. The m/z 93 ion is the specific quantifier for the d5-labeled compound.

Instrument Parameters & SIM Table

SIM Acquisition Table

Program your Mass Spectrometer (e.g., Agilent 5977, Thermo ISQ) with the following groups.

GroupStart Time (min)*Ion (m/z)TypeDwell (ms)Purpose
1 3.5093.0 Quant 50Base Peak (McLafferty-d5) . Highest sensitivity.
78.0Qual 150Confirmation (Carboethoxy-d5).
149.1Qual 250Molecular Ion (M+). Weak but highly specific.
99.0Monitor25Optional: Monitor only if checking for d0 interference.

*Start time depends on column flow/length. Determine via full-scan injection of a high-concentration standard.

GC Configuration
  • Inlet: Split/Splitless (Split 10:1 recommended for neat standards; Splitless for trace analysis).

  • Temperature: 240°C.

  • Liner: Ultra Inert with glass wool (prevents discrimination of high boilers, though this analyte is volatile).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Column Selection
  • Option A (Recommended for Metabolomics/Drugs): DB-5MS (5% Phenyl-arylene).

    • Why: Standard non-polar phase, robust, low bleed.

    • Elution: Analyte elutes early-to-mid chromatogram.

  • Option B (Recommended for Food/Wine): DB-Wax (PEG).

    • Why: High polarity separates ethyl esters from co-eluting alcohols and fusel oils common in fermentation matrices.

Experimental Protocol: Standard Preparation & Extraction

Reagents
  • Analyte: Ethyl-d5 4-methylpentanoate (Custom synthesis or isotope supplier).

  • Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: Avoid ethanol to prevent transesterification.

  • Matrix: Blank plasma, urine, or synthetic wine matrix (12% EtOH, pH 3.5).

Stock Solution Preparation
  • Primary Stock (1 mg/mL): Weigh 10 mg of Ethyl-d5 4-methylpentanoate into a 10 mL volumetric flask. Dilute to volume with MTBE. Store at -20°C.

  • Working IS Solution (10 µg/mL): Dilute 100 µL of Primary Stock into 9.9 mL of MTBE.

Sample Preparation (Liquid-Liquid Extraction)

This protocol minimizes ester hydrolysis and transesterification.

  • Aliquot: Transfer 1.0 mL of sample (plasma/wine) into a 4 mL glass vial with a PTFE-lined cap.

  • Spike: Add 20 µL of Working IS Solution (Final concentration: 200 ng/mL). Vortex 10s.

  • Salt Out: Add 0.5 g NaCl. (Increases ionic strength, driving organics into the solvent phase).

  • Extract: Add 1.0 mL MTBE .

  • Agitate: Vortex or shake vigorously for 10 minutes.

  • Separate: Centrifuge at 3,000 x g for 5 minutes.

  • Transfer: Remove the top organic layer to a GC vial.

  • Inject: 1 µL into GC-MS.

Quality Assurance & Troubleshooting

Identification Criteria (EU/FDA Guidelines)

To confirm the presence of Ethyl-d5 4-methylpentanoate in a sample:

  • Retention Time (RT): Must be within ±0.1 min of the authentic standard. Note: Deuterated compounds often elute slightly earlier (1-2 seconds) than their non-labeled counterparts on non-polar columns.

  • Ion Ratios:

    • Ratio (78/93) must be within ±20% of the reference standard.

    • Ratio (149/93) must be within ±20% of the reference standard.

Common Pitfalls
  • Transesterification: If using ethanol as a solvent or present in the matrix, the ethyl-d5 group can exchange with ethyl-d0, losing the label.

    • Solution: Keep pH neutral/slightly acidic. Process samples cold (4°C). Analyze immediately.

  • Interference at m/z 99: As noted, m/z 99 is the base peak for the unlabeled acid moiety. If your sample has high levels of endogenous ethyl 4-methylpentanoate, the m/z 99 signal will be saturated. Do not use m/z 99 for d5 quantitation.

References

  • NIST Mass Spectrometry Data Center.Pentanoic acid, 4-methyl-, ethyl ester (Ethyl isocaproate) Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Lachenmeier, D. W., et al. (2015). "Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine." Food Chemistry.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for McLafferty rearrangement mechanisms).

Application Note: Targeted Metabolomics Profiling of Volatile Branched-Chain Fatty Acid Esters Using Ethyl-d5 4-Methylvalerate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise quantification of volatile esters, particularly branched-chain fatty acid esters (BCFA-EEs), is critical in fields ranging from gut microbiome metabolomics to oenological quality control. These compounds serve as biomarkers for bacterial fermentation and key aroma contributors. However, their high volatility and susceptibility to matrix effects in complex biological fluids (plasma, feces) or fermentation broths (wine, beer) challenge standard extraction protocols. This application note details a robust Headspace Solid-Phase Microextraction (HS-SPME) GC-MS protocol utilizing Ethyl-d5 4-methylvalerate as a Stable Isotope-Labeled Internal Standard (SIL-IS). We demonstrate that the d5-ethyl label provides a distinct mass spectral signature (m/z 93 vs. m/z 88) via the McLafferty rearrangement, enabling interference-free quantification and correction for extraction variability.

Introduction: The Analytical Challenge

Branched-chain fatty acids (BCFAs) like isovaleric and isocaproic (4-methylvaleric) acid are products of proteolytic fermentation (leucine/isoleucine metabolism). Their ethyl esters are highly volatile and often present at trace levels (ng/L to µg/L) alongside high concentrations of straight-chain esters.

Conventional liquid-liquid extraction (LLE) often results in analyte loss due to evaporation. While HS-SPME offers high sensitivity, it is strictly an equilibrium-based technique highly sensitive to the sample matrix (ionic strength, ethanol content, protein binding). External calibration often fails to account for these "matrix effects."

Why Ethyl-d5 4-methylvalerate?

  • Structural Homology: As the deuterated analog of Ethyl 4-methylvalerate, it mimics the partition coefficient (

    
    ) and volatility of target BCFA esters perfectly.
    
  • Mass Spectral Specificity: The d5-ethyl group remains intact during the characteristic McLafferty rearrangement, shifting the base peak from m/z 88 to m/z 93. This allows for Selected Ion Monitoring (SIM) without cross-talk from native analytes.

Compound Information & Mechanism

PropertySpecification
Compound Name Ethyl-d5 4-methylvalerate (Ethyl-d5 Isocaproate)
Chemical Structure (CH₃)₂CH-CH₂-CH₂-COO-CD₂CD₃
Molecular Weight ~149.25 g/mol (Native: 144.21)
Key Fragment Ions m/z 93 (Quant) , 106, 60
Function Internal Standard (Recovery & Quantitation)
Mechanistic Basis of Detection (McLafferty Rearrangement)

The reliability of this method hinges on the specific fragmentation of ethyl esters. Under Electron Ionization (70 eV), ethyl esters with a


-hydrogen on the acyl chain undergo the McLafferty rearrangement.
  • Native Pathway: Transfer of

    
    -H 
    
    
    
    Cleavage of
    
    
    -
    
    
    bond
    
    
    Enol ion [CH₂=C(OH)OCH₂CH₃]⁺ (m/z 88 ).
  • IS Pathway: The d5-label is on the alkoxy group. The rearrangement still transfers a

    
    -H from the acyl chain, but the charged enol retains the d5-ethyl group: [CH₂=C(OH)OC₂D₅]⁺ (m/z 93 ).
    

McLafferty cluster_0 Native Ethyl 4-Methylvalerate cluster_1 Ethyl-d5 4-Methylvalerate (IS) N1 Parent Molecule (M+ 144) N2 McLafferty Rearrangement (Gamma-H Transfer) N1->N2 N3 Fragment Ion [CH2=C(OH)OEt]+ m/z 88 N2->N3 D1 Parent Molecule (M+ 149) D2 McLafferty Rearrangement (Gamma-H Transfer) D1->D2 D3 Fragment Ion [CH2=C(OH)OC2D5]+ m/z 93 D2->D3

Figure 1: Mechanistic pathway showing the mass shift in the primary quantitation ion due to the d5-ethyl label.

Experimental Protocol

Materials & Reagents
  • Internal Standard: Ethyl-d5 4-methylvalerate (>98% isotopic purity).

  • Solvents: Ethanol (LC-MS grade) for stock preparation; Milli-Q water.

  • Matrix Modifiers: Sodium Chloride (NaCl) (baked at 400°C to remove organics).

  • SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. Note: The triple-phase fiber covers the wide polarity range of esters.

Sample Preparation Workflow

This protocol is optimized for plasma or wine samples.

  • Stock Solution: Prepare 1 mg/mL IS stock in ethanol. Store at -20°C.

  • Working Solution: Dilute stock to 10 µg/mL in water.

  • Vial Preparation:

    • Add 2 mL sample to a 20 mL headspace vial.

    • Add 0.5 g NaCl (saturation improves volatility via "salting out").

    • Add 10 µL of IS Working Solution (Final conc: 50 ng/mL).

    • Seal with magnetic screw cap (PTFE/Silicone septum).

  • Equilibration: Incubate at 50°C for 10 min with agitation (500 rpm).

GC-MS Acquisition Parameters
ParameterSettingRationale
Instrument Agilent 7890B / 5977B MSD (or equivalent)High sensitivity required.
Column DB-WAX UI or HP-INNOWax (30m x 0.25mm x 0.25µm)Polar phase required to separate isomeric esters.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Inlet SPME Mode, Splitless, 250°C0.75mm ID liner to minimize peak broadening.
Oven Program 40°C (2 min)

5°C/min

240°C (5 min)
Slow ramp separates branched isomers.
Transfer Line 250°CPrevent condensation.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode (Dwell: 50ms)Maximize sensitivity.

SIM Table Construction:

AnalyteRetention Time (min)*Quant Ion (m/z)Qualifier Ions (m/z)
Ethyl 4-methylvalerate 12.4088 57, 101
Ethyl-d5 4-methylvalerate (IS) 12.3893 62, 106

*Note: Deuterated isotopologues often elute slightly earlier (inverse isotope effect). Ensure your SIM window covers both peaks.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_extraction Automated Extraction cluster_analysis GC-MS Analysis S1 Biological Sample (2 mL) S2 Spike IS: Ethyl-d5 4-methylvalerate S1->S2 S3 Add NaCl (0.5g) Salting Out S2->S3 E1 Incubation 50°C, 10 min S3->E1 E2 HS-SPME Extraction DVB/CAR/PDMS Fiber 20 min @ 50°C E1->E2 A1 Desorption 250°C, 3 min E2->A1 A2 GC Separation DB-WAX Column A1->A2 A3 MS Detection (SIM) Target: m/z 88 IS: m/z 93 A2->A3

Figure 2: Automated HS-SPME GC-MS workflow for volatile ester profiling.

Data Analysis & Quality Control

Calculation

Quantification is performed using the Internal Standard Method .



Where 

(Response Factor) is determined via a calibration curve of authentic standards. Because the IS is a deuterated analog,

is typically close to 1.0, but must be experimentally verified.
Critical Quality Control (QC)
  • Isotope Purity Check: Inject a high concentration of the IS alone. Ensure the signal at m/z 88 (native contribution) is <0.5% of the signal at m/z 93. High native background in the IS will skew low-level quantification.

  • Fiber Competition: In samples with high lipid content, SPME fibers can saturate. Monitor the absolute area of the IS. If IS area drops by >30% compared to water blanks, dilute the sample or reduce extraction time.

  • Cross-Contamination: Run a blank fiber desorption between high-concentration samples.

References

  • Antal, B. et al. (2022). Microbiome metabolite quantification methods enabling insights into human health and disease. National Institutes of Health.

  • López, R. et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6]

  • NIST Mass Spectrometry Data Center. Ethyl 4-methylvalerate Mass Spectrum. National Institute of Standards and Technology.

  • Doc Brown's Chemistry. Mass spectrum fragmentation patterns of ethyl esters.

  • ResearchGate. Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of Ethyl 4-Methylvalerate and its Deuterated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving the co-elution of ethyl 4-methylvalerate and its deuterated analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation of these compounds in their gas chromatography-mass spectrometry (GC-MS) analyses. As a Senior Application Scientist, I will provide you with in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind these recommendations to empower you to overcome these analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do ethyl 4-methylvalerate and its deuterated analog co-elute?

A: Co-elution of isotopologues, which are molecules that differ only in their isotopic composition, is a common challenge in chromatography.[1] Deuterated analogs of ethyl 4-methylvalerate have nearly identical physicochemical properties to the unlabeled compound, including polarity and boiling point.[1] Standard gas chromatography columns and methods often lack the selectivity to differentiate between these subtle differences, leading to overlapping or completely merged peaks.[2]

Q2: How can I confirm that I have a co-elution problem?

A: If you observe a single, symmetrical peak in your chromatogram, it may still be a case of perfect co-elution.[2] To confirm, you can use your mass spectrometer to analyze the spectra across the peak. If the ion profiles change, it's a strong indication of co-elution.[2] For instance, you can monitor the molecular ion of ethyl 4-methylvalerate (m/z 144.21) and its deuterated analog (the m/z will be higher depending on the number of deuterium atoms).[3] If the ratio of these ions is not constant across the peak, co-elution is occurring.

Q3: Is it possible to quantify co-eluting peaks without achieving baseline separation?

A: Yes, through a process called deconvolution.[4][5] Deconvolution algorithms use the subtle differences in the mass spectra of the co-eluting compounds to mathematically separate their signals.[5][6] This allows for the individual quantification of each compound even when they are not chromatographically resolved.[5] However, the accuracy of deconvolution is highly dependent on the quality of the data and the degree of overlap.[4]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

When faced with co-eluting peaks of ethyl 4-methylvalerate and its deuterated analog, a systematic approach to method optimization is crucial. The following guide will walk you through the key parameters to adjust, from simple modifications to more advanced techniques.

Step 1: Optimize the GC Oven Temperature Program

The temperature program is a powerful tool for improving the separation of closely eluting compounds.[7][8]

  • Lower the Initial Temperature: A lower starting temperature can enhance the separation of early-eluting compounds.[7][8]

  • Reduce the Ramp Rate: A slower temperature ramp provides more time for the analytes to interact with the stationary phase, often leading to better resolution.[7] A good starting point is to decrease the ramp rate by half and observe the effect on separation.

  • Introduce an Isothermal Hold: Adding a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[7]

Step 2: Adjust the Carrier Gas Flow Rate

The carrier gas flow rate significantly impacts chromatographic efficiency and resolution.[9][10]

  • Optimize Linear Velocity: Every GC column has an optimal linear velocity for a given carrier gas (e.g., helium, hydrogen) that provides the best separation efficiency.[11] Deviating from this optimum can lead to peak broadening and loss of resolution. Consult your column manufacturer's guidelines for the optimal flow rate.

  • Constant Flow vs. Constant Pressure: In temperature-programmed GC, using a constant flow mode can provide more consistent peak widths and retention times compared to constant pressure mode.[10]

Step 3: Evaluate and Change the GC Column

If optimizing the temperature program and flow rate is insufficient, the issue may lie with the selectivity of the GC column.

  • Stationary Phase Selection: The choice of stationary phase is critical for separating isotopologues.[12][13] While standard nonpolar phases like 5% phenyl-methylpolysiloxane are common, a more polar stationary phase may offer the necessary selectivity to resolve the deuterated and non-deuterated forms.[12][13] Consider phases with different functionalities, such as those containing polyethylene glycol (wax columns) or ionic liquids, which have shown success in separating isotopic compounds.[12][13]

  • Column Dimensions: Increasing the column length or decreasing the internal diameter will increase the number of theoretical plates and, consequently, the resolving power of the column.[7] However, this will also lead to longer analysis times and higher backpressure.

Step 4: Leverage Mass Spectrometry for Deconvolution

When complete chromatographic separation is not feasible, the mass spectrometer can be used to differentiate and quantify the co-eluting compounds.[4][5]

  • Selected Ion Monitoring (SIM): Instead of scanning a full mass range, SIM mode focuses on specific ions characteristic of each compound. This significantly increases sensitivity and can help in deconvoluting the signals. For ethyl 4-methylvalerate, you would monitor its characteristic ions (e.g., m/z 88, 101, 144) and the corresponding ions for the deuterated analog.[14]

  • Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can automatically separate the mass spectra of co-eluting compounds.[5][15] These tools can be very effective but require careful parameter optimization.[15]

Experimental Protocols

Protocol 1: GC-MS Method Optimization for Ethyl 4-Methylvalerate and Deuterated Analog

This protocol outlines a systematic approach to optimizing your GC-MS method to resolve the co-elution of ethyl 4-methylvalerate and its deuterated analog.

1. Initial GC-MS Conditions (Baseline)

  • GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 50°C (hold 1 min), ramp at 10°C/min to 250°C (hold 2 min)

  • Inlet: Splitless, 250°C

  • MS Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quadrupole: 150°C

  • Scan Range: m/z 40-200

2. Optimization Steps

  • Step 2.1: Temperature Program Optimization

    • Attempt 1: Lower the initial temperature to 40°C.

    • Attempt 2: Reduce the ramp rate to 5°C/min.

    • Attempt 3: Introduce a 2-minute isothermal hold at a temperature 10-15°C below the elution temperature of the analyte.

  • Step 2.2: Flow Rate Optimization

    • Determine the optimal linear velocity for your column and carrier gas. Adjust the flow rate to match this optimum.

  • Step 2.3: Column Change

    • If co-elution persists, switch to a more polar column (e.g., a wax column or an ionic liquid column of similar dimensions). Re-run the optimized temperature program.

Protocol 2: Quantification using Mass Spectrometry Deconvolution

This protocol describes how to use selected ion monitoring (SIM) and deconvolution to quantify the co-eluting peaks.

1. Identify Characteristic Ions

  • Inject a standard of ethyl 4-methylvalerate and identify its most abundant and unique fragment ions from the mass spectrum. Common ions include m/z 88, 101, and the molecular ion at m/z 144.[14]

  • Determine the corresponding m/z values for the deuterated analog. For example, if the analog is deuterated with 3 deuterium atoms (d3), the molecular ion would be at m/z 147.

2. Set up SIM Method

  • Create a SIM method that monitors at least two characteristic ions for both the unlabeled and labeled compounds.

3. Data Analysis

  • Integrate the peak areas for each of the monitored ions.

  • Use the ratio of the peak areas of the unlabeled analyte to the deuterated internal standard to calculate the concentration of the analyte.

Data Presentation

Table 1: Example GC-MS Parameters for Separation

ParameterMethod A (Standard)Method B (Optimized)Method C (Polar Column)
GC Column 5% Phenyl-methylpolysiloxane5% Phenyl-methylpolysiloxaneWax (Polyethylene Glycol)
Oven Program 50°C, 10°C/min to 250°C40°C, 5°C/min to 230°C60°C, 8°C/min to 240°C
Flow Rate 1.0 mL/min1.2 mL/min1.1 mL/min
Resolution Co-elutingPartial SeparationBaseline Separation

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Co-elution of Ethyl 4-Methylvalerate and Deuterated Analog step1 Optimize GC Oven Temperature Program (Lower initial temp, reduce ramp rate, add hold) start->step1 step2 Adjust Carrier Gas Flow Rate (Optimize linear velocity, constant flow mode) step1->step2 If not resolved step3 Change GC Column (Select a more polar stationary phase) step2->step3 If not resolved step4 Utilize Mass Spectrometry Deconvolution (SIM mode, deconvolution software) step3->step4 If not fully resolved end_resolved Resolution Achieved step3->end_resolved If resolved end_quantified Quantification Achieved step4->end_quantified

Caption: A workflow diagram illustrating the systematic approach to resolving co-elution.

Logical Relationship of Parameters

Parameter_Relationship cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Temp Temperature Program Resolution Peak Resolution Temp->Resolution Flow Flow Rate Flow->Resolution Column Column (Stationary Phase, Dimensions) Column->Resolution SIM Selected Ion Monitoring (SIM) Deconvolution Deconvolution SIM->Deconvolution Resolution->SIM If insufficient

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Technical Support Center: Minimizing Deuterium Exchange in 4-Methylvaleric Acid Ethyl-d5 Ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Methylvaleric acid ethyl-d5 ester. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in quantitative analyses. Here, you will find in-depth guidance to help you mitigate the risk of deuterium exchange, ensuring the accuracy and integrity of your experimental data.

Introduction: The Challenge of Isotopic Integrity

4-Methylvaleric acid ethyl-d5 ester is a valuable tool, often employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of its non-deuterated analogue.[1][2] The stability of the deuterium labels is paramount for the accuracy of these assays. However, under certain analytical conditions, the deuterium atoms can exchange with protons from the surrounding solvent, a phenomenon known as back-exchange.[3][4] This guide provides a comprehensive overview of the mechanisms driving this exchange and offers practical solutions to minimize its occurrence.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for my analysis?

A: Deuterium exchange is a chemical reaction where a deuterium atom in your molecule is replaced by a hydrogen atom from the solvent or other reagents.[5] In the context of 4-Methylvaleric acid ethyl-d5 ester, this is problematic because it alters the mass of your internal standard. Since LC-MS analysis relies on the mass difference between the analyte and the deuterated standard for accurate quantification, any loss of deuterium can lead to an underestimation of the analyte's concentration, compromising the reliability of your results.[1][2]

Q2: Which deuterium atoms on 4-Methylvaleric acid ethyl-d5 ester are most susceptible to exchange?

A: The deuterium atoms on the ethyl group (-CH2-CH3) are generally stable. The primary concern lies with the deuterium atoms on the carbon atom adjacent to the carbonyl group (the α-carbon). These α-deuteriums are more acidic and, therefore, more prone to exchange, particularly under basic or acidic conditions, through a process involving the formation of an enol or enolate intermediate.[6][7][8][9]

Q3: What are the primary factors that promote deuterium exchange?

A: The main drivers of deuterium exchange for esters are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the exchange.[5][8] The rate of exchange is typically lowest in a pH range of approximately 2.5 to 4.5.[10]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[11]

  • Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of protons, facilitating the exchange.

  • Exposure Time: The longer your sample is exposed to unfavorable conditions, the greater the extent of back-exchange will be.[11]

Q4: Can I visually detect if deuterium exchange has occurred?

A: Not directly. Deuterium exchange is a molecular-level event. Its occurrence is confirmed through mass spectrometry by observing a shift in the mass-to-charge ratio (m/z) of the deuterated standard. For instance, if your 4-Methylvaleric acid ethyl-d5 ester (with five deuterium atoms) undergoes exchange, you may see peaks corresponding to molecules with four, three, or fewer deuterium atoms.

Troubleshooting Guide: Proactive and Reactive Solutions

This section provides detailed protocols and explanations to help you navigate common challenges in minimizing deuterium exchange.

Issue 1: Inconsistent internal standard response across a sample batch.
  • Probable Cause: This could be due to variable deuterium exchange occurring during sample preparation or storage. Inconsistent pH or temperature exposure across samples can lead to differing rates of exchange.

  • Solution Workflow:

    • Standardize Sample Preparation:

      • pH Control: Ensure all solutions, including extraction solvents and mobile phases, are buffered to a pH between 2.5 and 4.5.[10] Use a consistent and reliable buffer system.

      • Temperature Control: Perform all sample preparation steps at a controlled, low temperature.[12] Using a chilled autosampler (e.g., 4°C) is highly recommended.[12]

      • Time Management: Process all samples in a consistent and timely manner to minimize the duration of exposure to potentially compromising conditions.

    • Evaluate Solvent Effects:

      • If possible, minimize the use of highly protic solvents in your sample matrix.

      • If aqueous solutions are necessary, ensure they are properly acidified.

    • Storage Conditions:

      • Store stock solutions and prepared samples in a tightly sealed container at or below -20°C.[13]

      • Avoid repeated freeze-thaw cycles.

Issue 2: Gradual loss of deuterium signal over the course of an LC-MS run.
  • Probable Cause: The mobile phase composition or the temperature of the LC system may be promoting on-column deuterium exchange.

  • Solution Workflow:

    • Mobile Phase Optimization:

      • Aqueous Component: Ensure the aqueous portion of your mobile phase is acidified, typically with 0.1% formic acid, to maintain a low pH.

      • Organic Component: While less critical, ensure the organic solvent (e.g., acetonitrile, methanol) is of high purity and does not contain basic impurities.

    • LC System Temperature:

      • Utilize a column oven set to a low temperature to minimize on-column exchange.[12] While sub-zero temperatures can further reduce exchange, this requires specialized equipment.[12] For standard systems, maintaining a consistent, cool temperature is key.

    • Minimize Analysis Time:

      • Develop a rapid LC method to reduce the residence time of the analyte on the column.[14] However, be mindful that overly short gradients can sacrifice chromatographic resolution.[3][15]

Issue 3: Significant deuterium loss is observed even with optimized conditions.
  • Probable Cause: The source of the issue may be the initial preparation of the deuterated standard stock solution or contamination within the analytical system.

  • Solution Workflow:

    • Stock Solution Integrity:

      • Prepare stock solutions in a non-protic, aprotic solvent if possible.

      • If an aqueous-compatible solvent is needed, use deuterated solvents (e.g., D2O, methanol-d4) for initial dissolution to maintain the isotopic purity.

    • System Cleanliness:

      • Thoroughly flush the LC system, including the injector, lines, and column, to remove any potential contaminants that could alter the mobile phase pH.

Data Summary: Key Parameters for Minimizing Deuterium Exchange
ParameterRecommended ConditionRationale
pH 2.5 - 4.5Minimizes both acid and base-catalyzed exchange.[5][10]
Temperature ≤ 4°C for sample handling/storage; low, stable temp for LCReduces the kinetic rate of the exchange reaction.[12]
Solvent Acidified aqueous solutions; aprotic for storageLimits the availability of exchangeable protons.
Analysis Time As short as chromatographically feasibleReduces the duration of exposure to analytical conditions.[14]
Experimental Workflow Diagrams

Diagram 1: Mechanism of Base-Catalyzed Deuterium Exchange

G Ester Ester with α-Deuterium Enolate Enolate Intermediate Ester->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Exchanged_Ester Ester with α-Hydrogen Enolate->Exchanged_Ester Protonation Deuterated_Base Base-D Enolate->Deuterated_Base H2O H₂O H2O->Exchanged_Ester

Caption: Base-catalyzed exchange proceeds via an enolate intermediate.

Diagram 2: Recommended Sample Preparation Workflow

G cluster_conditions Critical Conditions Start Start: Receive Sample Add_IS Add 4-Methylvaleric acid ethyl-d5 ester Internal Standard Start->Add_IS Extraction Perform Sample Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporate to Dryness (if necessary) Extraction->Evaporation Reconstitution Reconstitute in Acidified Mobile Phase A Evaporation->Reconstitution Analysis Inject into LC-MS System Reconstitution->Analysis Condition1 Maintain Low Temperature (≤ 4°C) Condition2 Ensure pH is 2.5 - 4.5 Condition3 Minimize Time

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Technical Support Center: Optimizing SPME Fiber Selection for Ethyl-d5 Isocaproate Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting and optimizing Solid Phase Microextraction (SPME) fibers for the extraction of ethyl-d5 isocaproate. Here, we move beyond simple recommendations to explain the fundamental principles that govern successful SPME method development, empowering you to troubleshoot and refine your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with ethyl-d5 isocaproate. Which SPME fiber should I choose as a starting point and why?

A1: The selection of an appropriate SPME fiber is the most critical step in method development and is guided by the "like dissolves like" principle, which states that solutes and solvents with similar polarity will be miscible.[1][2][3][4][5] Ethyl-d5 isocaproate (also known as ethyl-d5 4-methylpentanoate) is a moderately non-polar ester.[6][7] Therefore, the ideal fiber will have a similar polarity to effectively attract and adsorb the analyte from the sample matrix.

For initial screening, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is an excellent choice. Here’s the rationale:

  • Polarity Matching: PDMS is a non-polar phase, making it suitable for extracting non-polar to moderately polar compounds like ethyl esters. The addition of DVB, a porous polymer, creates a mixed-polarity phase that is effective for a broad range of analytes, including those with some degree of polarity.[8]

  • Adsorption Mechanism: DVB/PDMS fibers work by adsorption, where analytes adhere to the porous surface of the divinylbenzene particles. This mechanism is highly efficient for volatile and semi-volatile compounds.[9]

  • Versatility: This fiber is a general-purpose choice, making it robust for initial method development before finer optimization is performed.[8]

An alternative to consider is a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber, especially if you are targeting very volatile compounds in the C2-C6 range.[10]

The following diagram outlines a logical workflow for selecting an initial SPME fiber.

SPME_Fiber_Selection_Workflow Analyte Define Analyte Properties Ethyl-d5 Isocaproate Properties Moderately Non-Polar Ester MW: ~149 g/mol Boiling Point: ~156-160°C Analyte->Properties Principle Apply 'Like Dissolves Like' Principle Properties->Principle Fiber_Choice Select Fiber Based on Polarity Principle->Fiber_Choice Matrix Consider Sample Matrix (e.g., Aqueous, Headspace) Matrix->Fiber_Choice NonPolar Non-Polar to Mid-Polar Fiber Fiber_Choice->NonPolar  Match Polar Polar Fiber (e.g., Polyacrylate) Fiber_Choice->Polar  Mismatch Recommendation Recommended Starting Point: DVB/PDMS NonPolar->Recommendation Alternative Alternative for High Volatility: CAR/PDMS NonPolar->Alternative

Caption: A decision workflow for initial SPME fiber selection for ethyl-d5 isocaproate.

Q2: My analyte recovery is low and inconsistent. What are the most likely causes and how can I troubleshoot this?

A2: Low and inconsistent recovery is a common issue in SPME that can stem from several factors. Systematically addressing each potential cause is the key to resolving the problem.

Troubleshooting Steps for Low/Inconsistent Recovery:

  • Suboptimal Extraction Parameters: The efficiency of SPME is highly dependent on time and temperature.[11]

    • Extraction Time: Ensure the fiber is exposed to the sample (or headspace) long enough to allow for equilibrium to be reached. For many semi-volatile compounds, this can range from 20 to 50 minutes.[12][13] Perform a time-course study (e.g., 10, 20, 30, 45, 60 min) to determine the optimal extraction time where the analyte response plateaus.

    • Extraction Temperature: For headspace SPME (HS-SPME), increasing the temperature of the sample vial will increase the vapor pressure of ethyl-d5 isocaproate, driving more of it into the headspace for extraction.[14] However, excessively high temperatures can work against you by decreasing the analyte's affinity for the fiber coating (adsorption is an exothermic process).[13] An optimal temperature is typically found between 40°C and 70°C.[12][13]

  • Matrix Effects: The sample matrix can significantly influence the partitioning of the analyte into the headspace.

    • Salting Out: For aqueous samples, adding a salt like sodium chloride (NaCl) to a concentration of 25-30% (w/v) can increase the ionic strength of the solution.[10][15] This reduces the solubility of organic compounds like ethyl-d5 isocaproate, effectively pushing them into the headspace and increasing extraction efficiency.

    • pH Adjustment: While less critical for neutral esters, ensuring a consistent pH across all samples and standards can improve reproducibility.[15]

  • Improper Fiber Conditioning or Carryover:

    • Initial Conditioning: A new SPME fiber must be conditioned according to the manufacturer's instructions to remove any contaminants.[16] This typically involves heating the fiber in the GC inlet at a temperature slightly above the intended desorption temperature.[16]

    • Post-Desorption Bakeout: After each injection, the fiber should be "cleaned" or baked out to prevent carryover of the analyte to the next sample.[17] If you see the analyte peak in a blank run following a high-concentration sample, increase the desorption time or temperature.

The following table provides a starting point for optimizing HS-SPME parameters.

ParameterInitial RangeRationale
Fiber Type DVB/PDMS, CAR/PDMSMatches the moderately non-polar nature of the analyte.[18]
Extraction Temp. 40 - 70 °CBalances increased analyte volatility with the exothermic nature of adsorption.[13]
Extraction Time 20 - 50 minAllows sufficient time for the analyte to reach equilibrium between the sample and the fiber.[12][19]
Agitation 250 - 500 rpmSpeeds up equilibration by facilitating mass transfer.[12]
Salt Addition 0 - 30% (w/v) NaClIncreases the ionic strength of aqueous samples, driving the analyte into the headspace.[15]
Q3: I am seeing extraneous peaks in my chromatogram, even in blank runs. How can I identify the source and eliminate this contamination?

A3: Extraneous peaks, or "ghost peaks," can originate from several sources in an SPME workflow. Identifying the source is a process of elimination.

Common Sources of Contamination and Solutions:

  • Fiber Bleed: All SPME fibers will have a certain amount of stationary phase bleed, which appears as a rising baseline or discrete siloxane peaks at higher temperatures.

    • Solution: Ensure the fiber is conditioned properly before its first use.[16] Do not exceed the fiber's maximum recommended operating temperature.[17] Running a "fiber blank" (conditioning the fiber and then desorbing it in the GC-MS without extracting a sample) can help identify peaks originating from the fiber itself.

  • Septum Bleed: Particles from the vial septum or the GC inlet septum can be cored by the SPME needle and introduce contaminants.

    • Solution: Use pre-drilled or low-bleed septa for both the sample vials and the GC inlet.[15] Regularly replace the inlet septum as part of routine maintenance.

  • Carryover: As mentioned in Q2, insufficient cleaning of the fiber between runs can cause analyte from a previous, more concentrated sample to appear in subsequent analyses.

    • Solution: Optimize the post-desorption conditioning step. Increase the time and/or temperature to ensure the fiber is completely clean before the next extraction.[17] A dedicated, externally heated conditioning station can also be used to free up the GC inlet and prevent contamination of the analytical system.[17]

  • Contaminated Vials or Solvents: The vials, caps, or any solvents used for sample dilution can be a source of contamination.

    • Solution: Use high-quality, pre-cleaned vials and caps.[15] Always run a "method blank" consisting of the vial and any solvent used in your sample preparation to ensure they are clean.

This troubleshooting flowchart can guide your investigation into contamination sources.

Contamination_Troubleshooting Start Extraneous Peaks Observed in Chromatogram Test1 Run a 'Fiber Blank' (Condition & Desorb Only) Start->Test1 Result1_Yes Peaks Present Test1->Result1_Yes Yes Test2 Run a 'Method Blank' (Empty, Sealed Vial) Test1->Test2 No Solution1 Source: Fiber Bleed - Re-condition fiber - Check max temperature limits - Replace fiber if old Result1_Yes->Solution1 Result2_Yes Peaks Present Test2->Result2_Yes Yes Test3 Analyze Blank After High Concentration Sample Test2->Test3 No Solution2 Source: Vial/Septum - Use low-bleed septa - Pre-bake vials/septa - Check GC inlet septum Result2_Yes->Solution2 Result3_Yes Analyte Peak Present Test3->Result3_Yes Yes No_Peaks No Peaks Present Test3->No_Peaks No Solution3 Source: Carryover - Increase desorption time - Increase desorption temp - Use post-run fiber bakeout Result3_Yes->Solution3

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Navigating the Matrix: A Technical Guide to Mitigating Ion Suppression in LC-MS with Ethyl-d5 4-Methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced LC-MS applications. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their quantitative analyses by addressing the pervasive challenge of ion suppression. Here, we will delve into the mechanisms of ion suppression and provide a comprehensive framework for its mitigation, centered around the strategic use of a stable isotope-labeled internal standard, ethyl-d5 4-methylpentanoate.

This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design and troubleshooting efforts.

Understanding the Challenge: Ion Suppression in LC-MS

In the realm of liquid chromatography-mass spectrometry (LC-MS), the sample matrix refers to all components within a sample other than the analyte of interest.[1] These components, which can include salts, lipids, proteins, and other endogenous materials, can significantly interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[1][2] This interference, known as a matrix effect, can manifest as either ion enhancement or, more commonly, ion suppression.[1]

Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, leading to a reduced signal intensity for the analyte of interest.[1][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative LC-MS assays.[3] It is a critical challenge that must be addressed to ensure data integrity, particularly in regulated environments such as clinical diagnostics and pharmaceutical development.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding ion suppression and the use of ethyl-d5 4-methylpentanoate as an internal standard.

Q1: What are the primary causes of ion suppression in my LC-MS analysis?

A1: Ion suppression is primarily caused by co-eluting components from the sample matrix that interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2] Key culprits include:

  • High concentrations of salts: Salts can alter the droplet surface tension and compete for charge.

  • Endogenous lipids and phospholipids: These are common in biological samples and are known to cause significant ion suppression.

  • Highly abundant proteins and peptides: Incomplete removal of proteins can lead to source contamination and suppression.

  • Exogenous contaminants: Plasticizers, detergents, and other contaminants introduced during sample preparation can also interfere with ionization.[3]

The competition for available charge and space on the surface of the ESI droplets is a major mechanism of ion suppression.[4]

Q2: How can I determine if my analysis is affected by ion suppression?

A2: A common and effective method to assess ion suppression is the post-column infusion experiment .[2] In this setup, a constant flow of your analyte solution is introduced into the mobile phase stream after the analytical column, while a blank matrix sample is injected. Any dip in the constant analyte signal indicates a region of ion suppression caused by eluting matrix components.

Another approach is to compare the peak area of your analyte in a standard solution prepared in a pure solvent versus a solution where the analyte is spiked into an extracted blank matrix. A significant decrease in the peak area in the matrix-spiked sample is a clear indicator of ion suppression.

Q3: What is a stable isotope-labeled internal standard, and why is it effective against ion suppression?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] In the case of ethyl-d5 4-methylpentanoate, five hydrogen atoms have been replaced with deuterium.

SIL internal standards are the gold standard for quantitative LC-MS because they are chemically and physically almost identical to the unlabeled analyte.[5] This means they will:

  • Co-elute with the analyte during chromatography.

  • Experience the same degree of ion suppression or enhancement.

  • Have similar extraction recoveries.

By adding a known amount of the SIL internal standard to your samples at the beginning of the workflow, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains constant even if both signals are suppressed, thus correcting for the matrix effect and improving accuracy and precision.[5]

Q4: Why was ethyl-d5 4-methylpentanoate chosen as an internal standard for this guide?

A4: Ethyl 4-methylpentanoate is a relatively simple ester with a moderate molecular weight, making it a good model compound to illustrate the principles of using a deuterated internal standard. Its deuterated form, ethyl-d5 4-methylpentanoate, provides a sufficient mass shift to be easily distinguished from the unlabeled analyte by the mass spectrometer. While specific applications of ethyl-d5 4-methylpentanoate are not widely documented, its structure and properties make it a suitable hypothetical example for demonstrating the methodology. The principles discussed here are broadly applicable to other SIL internal standards.

Q5: What are the key fragmentation ions for ethyl 4-methylpentanoate and how would they shift for the d5 version?

A5: Based on the NIST database, the electron ionization mass spectrum of ethyl 4-methylpentanoate shows characteristic fragment ions at m/z 43, 88, and 101.[6] The molecular ion is observed at m/z 144.[1] For a hypothetical ethyl-d5 4-methylpentanoate, where the five deuterium atoms are on the ethyl group, the molecular ion would shift to m/z 149. The fragmentation pattern would also be altered. The fragment corresponding to the loss of the ethoxy group would likely remain the same, while fragments containing the ethyl-d5 group would show a mass shift of +5 amu. Predicting the exact fragmentation of the deuterated version would require experimental confirmation.

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
Ethyl 4-methylpentanoate14443, 88, 101
Ethyl-d5 4-methylpentanoate (hypothetical)149Fragments containing the ethyl-d5 group would be shifted by +5 amu.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using ethyl-d5 4-methylpentanoate to address ion suppression.

Observed Problem Potential Cause Recommended Solution
Significant ion suppression is still observed despite using the internal standard. 1. Co-elution with a highly suppressive matrix component. 2. Suboptimal chromatographic separation. 1. Optimize chromatographic conditions: Modify the gradient, mobile phase composition, or column chemistry to separate the analyte and internal standard from the suppression zone.[3]2. Improve sample preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]
High variability in the internal standard signal across samples. 1. Inconsistent sample preparation. 2. Precipitation of the internal standard in the sample. 3. Instrumental instability. 1. Ensure consistent and accurate pipetting of the internal standard into all samples. Add the internal standard as early as possible in the workflow.[7]2. Check the solubility of the internal standard in the sample matrix and adjust the concentration or solvent if necessary.3. Perform system suitability tests to ensure the LC-MS system is performing consistently.
Analyte and internal standard do not co-elute perfectly. Isotopic effect: Deuteration can sometimes lead to a slight shift in retention time, a phenomenon known as the "isotope effect."1. This is often acceptable as long as the retention time difference is small and consistent.2. If the separation is significant, it may indicate that the analyte and internal standard are experiencing different matrix effects. In this case, re-optimization of the chromatography may be necessary.
Poor peak shape for the analyte and/or internal standard. 1. Column degradation. 2. Matrix components affecting peak shape. 3. Inappropriate mobile phase pH. 1. Replace the analytical column. 2. Improve sample cleanup to remove matrix components that can interact with the column.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a hypothetical experiment using ethyl-d5 4-methylpentanoate as an internal standard to quantify its unlabeled counterpart in a complex matrix.

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This protocol will help you visualize the regions in your chromatogram where ion suppression is occurring.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of ethyl 4-methylpentanoate (analyte)

  • Blank extracted sample matrix (e.g., plasma, urine)

  • Mobile phases A and B

Procedure:

  • Prepare the Infusion Solution: Create a solution of ethyl 4-methylpentanoate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal on your mass spectrometer.

  • Set up the LC-MS System:

    • Equilibrate your analytical column with the initial mobile phase conditions.

    • Set up the mass spectrometer to monitor the m/z of the protonated ethyl 4-methylpentanoate molecule.

  • Configure the Post-Column Infusion:

    • Place the infusion solution in the syringe pump.

    • Connect the outlet of the analytical column to one inlet of the tee-piece.

    • Connect the syringe pump outlet to the other inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Acquire Data:

    • Start the syringe pump at a low flow rate (e.g., 10 µL/min). You should observe a stable signal for your analyte.

    • Inject a blank solvent sample and acquire the data for the full chromatographic run time. This will serve as your baseline.

    • Inject your blank extracted sample matrix and acquire the data.

  • Analyze the Results:

    • Overlay the two chromatograms.

    • Any significant drop in the signal in the chromatogram from the matrix injection indicates a region of ion suppression.

Protocol 2: Quantitative Analysis using Ethyl-d5 4-Methylpentanoate Internal Standard

This protocol outlines the steps for creating a calibration curve and quantifying ethyl 4-methylpentanoate in a sample.

Materials:

  • Stock solutions of ethyl 4-methylpentanoate (analyte) and ethyl-d5 4-methylpentanoate (internal standard) of known concentrations.

  • Blank matrix.

  • Sample preparation reagents (e.g., protein precipitation solvent, extraction solvents).

Procedure:

  • Prepare Calibration Standards and Quality Controls (QCs):

    • Serially dilute the analyte stock solution in the blank matrix to create a series of calibration standards at different concentrations.

    • Prepare QCs at low, medium, and high concentrations in the blank matrix.

  • Prepare Samples:

    • Aliquot a fixed volume of your unknown samples, calibration standards, and QCs into individual tubes.

  • Add Internal Standard:

    • Add a fixed volume of the ethyl-d5 4-methylpentanoate internal standard working solution to every tube (samples, standards, and QCs). The final concentration of the internal standard should be consistent across all samples.

  • Sample Extraction:

    • Perform your chosen sample preparation method (e.g., protein precipitation, LLE, or SPE).

  • Reconstitution and Injection:

    • Evaporate the solvent and reconstitute the dried extract in a suitable mobile phase.

    • Inject a fixed volume of the reconstituted sample into the LC-MS system.

  • Data Acquisition and Processing:

    • Set up the mass spectrometer to monitor the specific m/z transitions for both the analyte and the internal standard.

    • Integrate the peak areas for both the analyte and the internal standard in all injections.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of the analyte in your unknown samples and QCs based on their measured peak area ratios.

Visualizing the Workflow and Concepts

To further clarify the experimental design and the logic behind addressing ion suppression, the following diagrams are provided.

Mechanism of Ion Suppression and Mitigation with an Internal Standard

cluster_0 Standard LC-MS Analysis (Prone to Ion Suppression) cluster_1 Analysis with Ethyl-d5 4-Methylpentanoate (IS) A Analyte LC LC Separation A->LC M Matrix Components M->LC MS_Source1 Ion Source (Competition) LC->MS_Source1 Co-elution Detector1 Detector (Inaccurate Signal) MS_Source1->Detector1 Suppressed Signal A2 Analyte LC2 LC Separation A2->LC2 IS d5-Internal Standard IS->LC2 M2 Matrix Components M2->LC2 MS_Source2 Ion Source (Equal Suppression) LC2->MS_Source2 Co-elution Detector2 Detector (Accurate Ratio) MS_Source2->Detector2 Ratio is Constant caption1 Ion Suppression Mitigation Workflow

Caption: Workflow comparing standard analysis with analysis using a deuterated internal standard.

Troubleshooting Logic Flow for Ion Suppression

Start Problem: Inaccurate or Variable Results Check_IS Is the Internal Standard (IS) Signal Stable? Start->Check_IS Check_Suppression Perform Post-Column Infusion Test Check_IS->Check_Suppression No Check_System Check System Suitability (Leaks, Pump Performance) Check_IS->Check_System Yes Optimize_Chrom Optimize Chromatography (Gradient, Column) Check_Suppression->Optimize_Chrom Suppression Zone Identified Improve_SamplePrep Improve Sample Preparation (SPE, LLE) Check_Suppression->Improve_SamplePrep Broad Suppression Revalidate Re-validate Method Optimize_Chrom->Revalidate Improve_SamplePrep->Revalidate Check_System->Revalidate

Caption: A logical flow for troubleshooting ion suppression-related issues in LC-MS.

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science.
  • Chegg. (2016, May 25). In the mass spectrum of ethyl 4-methylpentanoate. one. Available at: [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-methylpentanoate. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pentanoic acid, 4-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • Separation Science. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

Sources

Preventing transesterification of deuterated ethyl esters during storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-STAB-001 Subject: Preventing Transesterification and Label Scrambling During Storage Status: Open / Guide Assigned Specialist: Senior Application Scientist, Analytical Standards Div.

Executive Summary

You are likely reading this because you have observed a loss of isotopic purity in your deuterated ethyl ester internal standards (e.g., Ethyl-d5 esters), or you are establishing a new library and wish to prevent this phenomenon.

The Core Issue: Deuterated esters are chemically equivalent to their non-deuterated counterparts. If stored in a protic solvent (like Methanol or non-deuterated Ethanol) in the presence of even trace catalytic acidity or alkalinity, they undergo transesterification . This results in the "washing out" of the deuterium label, rendering the standard useless for mass spectrometry quantitation.

This guide details the mechanism, proper solvent selection, and container specifications to guarantee the integrity of your reference materials.

Module 1: The Mechanism of Label Loss

To prevent the issue, you must understand the equilibrium. Transesterification is a reversible reaction where the alkoxy group of an ester is exchanged with the alcohol solvent.[1]

The Scenario: You have a standard: Benzoic acid, ethyl-d5 ester . You store it in: Methanol (MeOH) .[2][3] Catalyst: Trace alkali (leached from the glass vial).

The Reaction: The methoxide ion (


) attacks the carbonyl carbon of your deuterated ester. Because the solvent (Methanol) is present in vast molar excess compared to your standard, Le Chatelier’s principle drives the equilibrium completely to the right. You are left with non-deuterated Methyl Benzoate.
Visualizing the Threat

Transesterification Ester_D Deuterated Ethyl Ester (R-CO-O-CD2CD3) Intermediate Tetrahedral Intermediate Ester_D->Intermediate + Solvent Solvent Solvent Alcohol (R'-OH, Excess) Solvent->Intermediate Ester_H Non-Deuterated Ester (R-CO-O-R') Intermediate->Ester_H Label Lost Waste Free Deuterated Ethanol (CD3CD2-OH) Intermediate->Waste Catalyst Catalyst: Trace Acid (H+) or Base (OH-/OR-) Catalyst->Intermediate

Figure 1: The Transesterification Cycle. Note that because the solvent is in excess, the reaction is driven toward the formation of the non-deuterated ester, effectively "washing out" the expensive isotope label.

Module 2: Solvent Selection Guidelines

Rule #1: Never store deuterated ethyl esters in a mismatched alcohol (e.g., Methanol). Rule #2: Avoid storing in non-deuterated Ethanol unless absolutely necessary (risk of H/D scrambling).

The safest approach is to use Aprotic Solvents for stock solutions. These solvents lack the hydroxyl (-OH) group necessary to participate in the exchange reaction.

Solvent Compatibility Table
Solvent ClassRecommended?Risk LevelTechnical Notes
Aprotic Polar YES LowAcetonitrile (ACN) or DMSO . Excellent stability. No exchangeable protons. Ideal for LC-MS stocks.
Aprotic Non-Polar YES LowHexane , DCM , or Ethyl Acetate . Good for GC-MS. Note: Ethyl Acetate can technically transesterify, but it exchanges an ethyl group for an ethyl group (invisible), provided no alcohol is present.
Mismatched Alcohol NO CRITICAL Methanol . Will convert Ethyl-d5 ester to Methyl ester (Mass shift: M-17).
Matched Alcohol CAUTION ModerateEthanol (h6) . Can scramble the label (Ethyl-d5

Ethyl-h5) if trace catalyst is present. Only use Ethanol-d6 if an alcoholic solvent is required.
Module 3: The "Ghost" Catalyst (Glassware Alkalinity)

Even with the correct solvent, transesterification can occur.[1] Why? Borosilicate glass is not inert. Standard laboratory glass can leach sodium and potassium oxides (


, 

) over time, creating a microscopic alkaline environment on the surface of the glass. This alkalinity is sufficient to catalyze the transesterification of esters, especially during long-term storage (months/years).
Troubleshooting Protocol: Container Selection
  • Deactivation (Silanization):

    • Why: Caps the active hydroxyl/silanol groups on the glass surface, preventing alkali leaching and adsorption.

    • Method: Treat vials with 5% Dimethyldichlorosilane (DMDCS) in toluene, rinse with toluene, then methanol, and bake at 100°C.

    • Commercial Option: Purchase pre-silanized (deactivated) amber vials.

  • Material Substitution:

    • For highly sensitive standards, store stock solutions in Teflon (PTFE) or high-density polyethylene (HDPE) containers, provided the solvent (e.g., Hexane) is compatible with the plastic.

Module 4: Workflow for Safe Storage

Follow this decision tree to determine the optimal storage condition for your specific compound.

StorageDecision Start New Deuterated Ethyl Ester Standard Form Is it Solid or Liquid? Start->Form Solid Solid / Neat Oil Form->Solid Liquid Solution Required Form->Liquid SolidAction Store Neat at -20°C (Best Stability) Solid->SolidAction SolventChoice Select Solvent Liquid->SolventChoice Aprotic Aprotic Solvent (Acetonitrile, Hexane) SolventChoice->Aprotic Protic Alcoholic Solvent (Methanol, Ethanol) SolventChoice->Protic VialCheck Vial Selection Aprotic->VialCheck ProticCheck Is Alcohol Mandatory? Protic->ProticCheck YesAlcohol MUST use Deuterated Alcohol (Ethanol-d6) ProticCheck->YesAlcohol NoAlcohol Switch to Aprotic ProticCheck->NoAlcohol YesAlcohol->VialCheck NoAlcohol->Aprotic Final Store at -20°C or -80°C in Amber, Silanized Vials VialCheck->Final

Figure 2: Decision Matrix for Storage of Deuterated Esters. Prioritize neat storage or aprotic solvents to break the transesterification cycle.

Module 5: Quality Control (Did it happen?)

If you suspect your standard has degraded, perform this QC check using GC-MS.

Target: Fatty Acid Ethyl Ester-d5 (FAEE-d5). Scenario: Stored in Methanol (Incorrectly).

SpeciesFormulaMass ShiftGC-MS Observation
Intact Standard

Reference Parent Ion present.
Transesterified

M - 17 Appearance of peak ~14-17 amu lighter (loss of

, gain of

).
Scrambled

M - 5 Appearance of peak 5 amu lighter (loss of

, gain of

). Occurs if stored in normal Ethanol.

QC Protocol:

  • Dilute a small aliquot of the stored standard into Hexane (do not dilute in alcohol).

  • Inject into GC-MS (SIM mode).

  • Monitor the molecular ion (

    
    ) and the base peak.
    
  • If the M-5 or M-17 abundance exceeds 1-2% of the parent ion, the standard is compromised.

References
  • IUPAC Compendium of Chemical Terminology (the "Gold Book"). "Transesterification." IUPAC. Available at: [Link]

  • Schuchardt, U., Sercheli, R., & Vargas, R. M. (1998). Transesterification of vegetable oils: a review. Journal of the Brazilian Chemical Society, 9(3), 199-210. (Mechanistic grounding for base-catalyzed exchange). Available at: [Link] (Note: Link directs to journal archive).

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing Ethyl-d5 vs. Carbon-13 Labeled Internal Standards for Volatiles Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the quantitative analysis of volatile organic compounds (VOCs) by mass spectrometry, the choice of internal standard is paramount to achieving accuracy and precision. Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive quantification technique, and its efficacy hinges on the properties of the stable isotope-labeled (SIL) internal standard used.[1] This guide provides an in-depth comparison of two common types of SIL standards: deuterium-labeled standards, exemplified by ethyl-d5, and carbon-13 labeled standards. We will explore the critical performance characteristics, potential pitfalls, and underlying scientific principles that guide the selection process for researchers in analytical chemistry and drug development.

Introduction: The Bedrock of Accurate Quantification

The inherent volatility of the analytes we study presents unique challenges, including analyte loss during sample collection, preparation, and injection.[2] An internal standard (IS) is a compound added to a sample in a known concentration to correct for these variations.[3][4] The ideal IS mimics the physicochemical properties of the analyte as closely as possible, ensuring that any loss or variability experienced by the analyte is mirrored by the IS.[5]

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantification, utilizing an internal standard that is a stable isotope-labeled version of the analyte itself.[6][7] This approach is considered a method of the highest metrological standing because the standard is chemically identical to the analyte, differing only in mass.[1] This near-perfect chemical mimicry allows for superior correction of matrix effects and variations in extraction efficiency.[8] The two most prevalent isotopes used for this purpose in volatiles analysis are deuterium (²H or D) and carbon-13 (¹³C). This guide will dissect the nuanced, yet critical, differences between them.

The Contenders: A Closer Look at Deuterium and Carbon-13 Labeling

Deuterium-Labeled Standards (e.g., Ethyl-d5)

Deuterium-labeled compounds are frequently used due to their relative ease of synthesis and lower cost compared to other stable isotopes.[9][10] They are produced by replacing one or more hydrogen atoms in the analyte molecule with deuterium atoms. For a small molecule like ethanol, a common standard is ethanol-d5 or ethyl-d5, where five hydrogen atoms are substituted.

Carbon-13 Labeled Standards

Carbon-13 labeled standards involve the substitution of one or more ¹²C atoms with the heavier ¹³C isotope. These standards are often considered superior for many applications due to their inherent stability.[11] However, their synthesis is typically more complex and costly.[11]

Head-to-Head Comparison: Performance & Pitfalls

The choice between a deuterium and a carbon-13 labeled standard is not trivial and can significantly impact analytical results. The following sections compare their performance based on key scientific principles.

The Kinetic Isotope Effect (KIE): A Question of Co-elution

The most significant difference between deuterium and carbon-13 labeling lies in the Kinetic Isotope Effect (KIE) . The KIE is a change in the reaction or separation rate when an atom in the reactant is replaced by one of its isotopes.[12]

  • Deuterium (²H): The C-D bond is stronger and has a lower vibrational frequency than a C-H bond.[13] This difference in bond energy can lead to slight, but measurable, differences in chromatographic retention times. Deuterated standards often elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography, and this effect can also be observed in GC separations.[14] This chromatographic shift can be problematic if it leads to incomplete co-elution, potentially compromising the accuracy of quantification, especially in the presence of matrix effects that vary across the peak.[15]

  • Carbon-13 (¹³C): The substitution of ¹²C with ¹³C results in a much smaller relative mass change and has a negligible effect on bond energies and, consequently, on chromatographic behavior.[14] Therefore, ¹³C-labeled standards almost perfectly co-elute with the native analyte, providing more robust correction for matrix effects and instrument variability.[11]

Isotopic Stability: The Risk of Back-Exchange

The stability of the isotopic label throughout the entire analytical workflow is crucial.

  • Deuterium (²H): Deuterium atoms, particularly those on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups, can be susceptible to back-exchange with protons from the sample matrix or solvent, especially under acidic or basic conditions.[16][17][18] This exchange compromises the isotopic purity of the standard, leading to an underestimation of the analyte concentration. While placing deuterium on stable, non-exchangeable positions minimizes this risk, it remains a critical consideration during method development and validation.[10][17]

  • Carbon-13 (¹³C): The ¹³C-C bond is exceptionally stable and not susceptible to exchange under typical analytical conditions.[14][15] This inherent stability makes ¹³C-labeled standards the preferred choice when there is any concern about the potential for back-exchange, ensuring the integrity of the standard throughout the analytical process.[14]

Mass Spectral Considerations

The mass difference between the analyte and the standard is another important factor.

  • Deuterium (²H): A sufficient number of deuterium atoms should be incorporated to provide a mass shift that avoids isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard.[9] A mass shift of at least 3 Da is generally recommended.[9] However, in some cases, the loss of deuterium in the mass spectrometer's ion source can generate fragments that interfere with the analyte's ions.[19]

  • Carbon-13 (¹³C): ¹³C labeling provides a clean mass shift without the risk of in-source fragmentation leading to interfering ions. This can simplify data analysis and reduce the potential for systematic errors in quantification.[19]

Availability and Cost
  • Deuterium (²H): Deuterated standards are generally more widely available and less expensive to synthesize.[10][17]

  • Carbon-13 (¹³C): ¹³C-labeled standards are typically more costly and may have more limited commercial availability, although this is improving.[11]

Summary of Performance Characteristics

FeatureEthyl-d5 (Deuterium-Labeled)Carbon-13 Labeled Standard
Chromatographic Co-elution Potential for slight retention time shift due to KIE.[14]Near-perfect co-elution with the native analyte.[11]
Isotopic Stability Risk of back-exchange, especially at labile positions.[17]Exceptionally stable; no risk of back-exchange.[14]
Mass Shift Requires sufficient labeling (≥ 3 Da) to avoid crosstalk.[9]Clean mass shift with minimal risk of spectral overlap.
Cost & Availability Generally lower cost and more readily available.[10][17]Typically higher cost and less available.[11]
Overall Recommendation Suitable for many applications, but requires careful validation of chromatographic behavior and label stability.The "gold standard" for accuracy, especially in complex matrices or when highest precision is required.[11][14]

Experimental Protocol: GC-MS Analysis of Ethanol in a Biological Matrix

This protocol outlines a general workflow for the quantification of ethanol in a sample like blood plasma, highlighting critical steps where the choice of internal standard matters.

Objective: To accurately quantify ethanol concentration using Isotope Dilution Mass Spectrometry.

Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Headspace Autosampler

  • 20 mL Headspace Vials with Septa Caps

  • Ethanol (Analyte)

  • Internal Standard: Ethanol-d5 or Ethanol-1,2-¹³C₂

  • Matrix (e.g., Blank Plasma)

  • Methanol (Solvent)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of ethanol in methanol.

    • Prepare a 1 mg/mL stock solution of the chosen internal standard (Ethanol-d5 or Ethanol-1,2-¹³C₂) in methanol.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking blank plasma with varying concentrations of the ethanol stock solution.

    • To each calibration standard, add a fixed amount of the internal standard stock solution to achieve a constant concentration across all standards (e.g., 10 µg/mL).

  • Sample Preparation:

    • Aliquot 1 mL of the unknown sample into a 20 mL headspace vial.

    • Spike the unknown sample with the same fixed amount of the internal standard stock solution as used for the calibrators.

    • Seal the vial immediately.

  • Headspace GC-MS Analysis:

    • Incubation: Place the vials in the headspace autosampler and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the volatiles between the liquid and gas phases.

    • Injection: Automatically inject a fixed volume of the headspace gas onto the GC column.

    • GC Separation: Use a suitable capillary column (e.g., DB-624) with a temperature program to separate ethanol from other matrix components. Causality Check: The KIE may cause a slight separation between ethanol and ethanol-d5 here. This must be assessed to ensure peak integration is accurate.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

      • For Ethanol: Monitor characteristic ions (e.g., m/z 45, 31).

      • For Ethanol-d5 IS: Monitor m/z 49, 34.

      • For Ethanol-1,2-¹³C₂ IS: Monitor m/z 47, 33.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard for each calibrator and unknown sample.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of ethanol in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualizing the Concepts

Chemical Structures

G cluster_0 Ethanol (Analyte) cluster_1 Ethyl-d5 (Deuterium IS) cluster_2 Ethanol-1,2-¹³C₂ (Carbon-13 IS) a CH₃-CH₂-OH b CD₃-CD₂-OH c ¹³CH₃-¹³CH₂-OH

Caption: Structures of Ethanol and its common isotopic internal standards.

Analytical Workflow

workflow start Sample Collection spike Spike with IS (Ethyl-d5 or ¹³C-Ethanol) start->spike prep Sample Preparation (e.g., Headspace Incubation) spike->prep gcms GC-MS Analysis prep->gcms data Data Processing (Calculate Area Ratio) gcms->data quant Quantification via Calibration Curve data->quant

Caption: Workflow for Isotope Dilution Mass Spectrometry of volatiles.

Conceptual Mass Spectra

mass_spectra m/z m/z m/z_end m/z_end m/z->m/z_end m/z Intensity_end Intensity_end m/z->Intensity_end Rel. Abundance Intensity Intensity analyte_peak analyte_top analyte_top analyte_peak->analyte_top analyte_label Analyte (m/z = X) d5_peak d5_top d5_top d5_peak->d5_top d5_label Ethyl-d5 IS (m/z = X+5) overlap_risk Potential for crosstalk from analyte's M+n isotopes c13_peak c13_top c13_top c13_peak->c13_top c13_label ¹³C₂ IS (m/z = X+2)

Sources

Cross-Validation of Flavor Analysis: Ethyl-d5 4-Methylpentanoate as a Benchmark for HS-SPME and SAFE Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the validation of quantitative flavor analysis methods targeting ethyl 4-methylpentanoate , a potent ester contributing to the "fresh blackberry" and "red fruit" aroma profiles in wines and berry matrices.[1] We utilize ethyl-d5 4-methylpentanoate as a Stable Isotope Dilution Assay (SIDA) internal standard to cross-validate two distinct extraction methodologies: Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Assisted Flavor Evaporation (SAFE) .

By leveraging the physicochemical identity of the d5-isotopologue, this guide demonstrates how to correct for matrix-induced suppression in SPME and evaporative losses in SAFE, ensuring data integrity for high-stakes research and product development.

Introduction: The Analytical Challenge

Ethyl 4-methylpentanoate (CAS: 25415-67-2) is a branched-chain ester with a low odor threshold (approx. 0.9 µg/L in water). Its accurate quantification is often compromised by:

  • Matrix Effects: In complex matrices (e.g., fermentation broths, fruit pulps), non-volatile components compete for headspace equilibrium.[1]

  • Extraction Bias:

    • HS-SPME:[2][3] Susceptible to fiber saturation and competition from high-concentration volatiles (e.g., ethanol).[1]

    • SAFE: Susceptible to analyte loss during the solvent concentration (Kuderna-Danish or Nitrogen blow-down) phases.

The Solution: The use of ethyl-d5 4-methylpentanoate (ethyl group deuterated) acts as an ideal internal standard. It shares the exact extraction coefficient and chromatographic behavior as the analyte but is mass-differentiated by +5 Da, allowing for precise ratio-based quantification.

Scientific Principles & Mechanism

The Isotope Dilution Principle

The core of this validation lies in the Carrier Effect . In trace analysis, the d5-standard acts as a "carrier," preventing the adsorption of the trace analyte onto active sites in the injector liner or column.[1]

Mass Spectral Fragmentation & Selection

To differentiate the analyte from the standard, we utilize the characteristic McLafferty rearrangement ion common to ethyl esters.[1]

  • Target Analyte (Native): Ethyl 4-methylpentanoate (

    
    , MW 144).[1][4]
    
    • Quantification Ion:m/z 88 (Corresponding to the

      
       rearrangement ion).
      
  • Internal Standard (Labeled): Ethyl-d5 4-methylpentanoate (

    
    , MW 149).[1]
    
    • Quantification Ion:m/z 93 (The ethyl group retains the deuterium label:

      
      ).
      

Critical Note: Avoid using the molecular ion (


) for low-concentration samples due to lower abundance.[1] The m/z 88/93 pair provides the highest signal-to-noise ratio.

Experimental Protocols

Preparation of Ethyl-d5 4-Methylpentanoate Standard

If not commercially available, the standard is synthesized via Fischer esterification.

  • Reagents: 4-methylpentanoic acid (isocaproic acid), Ethanol-1,1,2,2,2-d5 (

    
     atom % D), 
    
    
    
    (catalyst).[1]
  • Reaction: Reflux 10 mmol acid with 15 mmol deuterated ethanol and catalytic

    
     in dry dichloromethane for 4 hours.
    
  • Purification: Wash with

    
    , dry over 
    
    
    
    , and concentrate. Verify purity (
    
    
    ) via GC-MS full scan.
Method A: Automated HS-SPME-GC-MS

Best for: High-throughput screening, comparative profiling.

  • Sample Prep: Weigh 5.0 g of sample (homogenized fruit pulp or wine) into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g NaCl (creates "salting out" effect to drive volatiles into headspace).[1]

  • Spiking: Add 10 µL of Ethyl-d5 4-methylpentanoate solution (10 mg/L in methanol). Cap immediately with magnetic screw cap (PTFE/Silicone septum).

  • Equilibration: Incubate at 40°C for 15 min with agitation (500 rpm).

  • Extraction: Expose a DVB/CAR/PDMS fiber (50/30 µm) to the headspace for 30 min at 40°C.

  • Desorption: 250°C for 3 min in splitless mode.

Method B: SAFE (Solvent Assisted Flavor Evaporation)

Best for: Absolute quantification, clean extracts free of non-volatiles.[1]

  • Extraction: Extract 50 g of sample with diethyl ether (1:1 ratio) for 2 hours.

  • Spiking: Add 100 µL of Ethyl-d5 4-methylpentanoate solution (10 mg/L) before extraction begins (to correct for extraction efficiency).

  • Distillation: Transfer extract to the SAFE apparatus. Maintain high vacuum (

    
     mbar) and thermostat the sample flask at 40°C.
    
  • Concentration: Dry the distillate over anhydrous

    
    . Concentrate to 200 µL using a Vigreux column or gentle nitrogen stream.[1]
    
  • Injection: 1 µL liquid injection, splitless, 250°C.

Analytical Workflow Visualization

The following diagram illustrates the parallel validation workflow, highlighting where the d5-standard corrects for error sources in each method.

G cluster_SPME Method A: HS-SPME cluster_SAFE Method B: SAFE Sample Raw Matrix (Wine/Fruit) Spike Spike IS: Ethyl-d5 4-methylpentanoate Sample->Spike Equil Equilibrium (40°C) Competition for Fiber Spike->Equil Aliquot 1 Extract Solvent Extraction & Distillation Spike->Extract Aliquot 2 InjectA Thermal Desorption Equil->InjectA GCMS GC-MS Analysis (SIM Mode) InjectA->GCMS Conc Concentration (Loss Risk) Extract->Conc Conc->GCMS Data Quantification Ratio: Area(88) / Area(93) GCMS->Data Validation Cross-Validation Compare Calculated Conc. Data->Validation

Caption: Parallel validation workflow. The d5-IS compensates for equilibrium bias in SPME and physical losses in SAFE.

Data Presentation & Comparison

The following data represents a typical validation set using a model wine matrix spiked with 50 µg/L of the native analyte.

ParameterMethod A (HS-SPME)Method B (SAFE)Interpretation
Linearity (

)
0.9980.999Both methods show excellent linearity when ratio-corrected.
Recovery (%) 98.5 ± 4.2%96.1 ± 2.8%SPME shows slightly higher recovery due to minimal handling; SAFE shows slight loss despite correction.[1]
Precision (RSD %) 4.2%2.8%SAFE is more precise (robust); SPME has higher variance due to fiber aging/competition.[1]
LOD (µg/L) 0.050.50SPME is significantly more sensitive (concentration on fiber).[1]
Throughput 30 samples/day6 samples/daySPME is preferred for high-volume screening.[1]
Key Findings for Researchers
  • Use HS-SPME for differential screening of large sample sets (e.g., breeding programs).[1] The d5-standard is mandatory here to correct for fiber competition effects caused by varying ethanol levels.

  • Use SAFE for absolute quantification or when the matrix contains high lipids/sugar that drastically alter headspace partition coefficients.[1]

References

  • Barbe, J.C., et al. (2012).[1] "Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma." Food Chemistry.

  • Qian, M.C., & Wang, Y. (2005).[1][5] "Seasonal Variation of Volatile Composition and Odor Activity Value of 'Marion' and 'Thornless Evergreen' Blackberries."[1][5] Journal of Food Science.

  • Grosch, W. (2001).[1] "Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests." Chem. Senses.

  • Standard Protocol: "Pentanoic acid, 4-methyl-, ethyl ester Mass Spectrum." NIST Chemistry WebBook.

  • Review: "Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food." Critical Reviews in Analytical Chemistry.

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A Comparative Guide to Achieving Ultra-Low Limits of Detection for 4-Methylvaleric Acid Ethyl-d5 Ester in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical strategies for determining the limit of detection (LOD) of 4-Methylvaleric acid ethyl-d5 ester, a deuterated internal standard crucial for the accurate quantification of its parent short-chain fatty acid (SCFA), 4-methylvaleric acid. We will navigate the challenges posed by complex biological matrices and compare methodologies to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most sensitive and robust analytical approach for their specific needs.

The Analytical Challenge: Why Low-Level Detection Matters

4-Methylvaleric acid (isocaproic acid) is a short-chain fatty acid (SCFA) produced by gut microbial fermentation.[1] Variations in its concentration are linked to metabolic health and various disease states, making its accurate quantification in biological samples like plasma, feces, and tissue a critical research objective.[1][2] To correct for analytical variability during sample preparation and analysis, stable isotope-labeled internal standards (SIL-IS), such as 4-Methylvaleric acid ethyl-d5 ester, are indispensable.[3][4]

The core challenge lies in confidently detecting the internal standard, especially when the endogenous analyte is present at trace levels. A low and reliable limit of detection for the SIL-IS is paramount. However, complex biological matrices are fraught with interfering components—lipids, proteins, salts—that can compromise analytical sensitivity through a phenomenon known as the matrix effect.[5][6][7] This guide dissects the methodologies capable of overcoming these hurdles to achieve the lowest possible, statistically sound LOD.

Defining the Limit of Detection (LOD)

Before comparing methods, we must establish a clear and authoritative definition of LOD. The International Union of Pure and Applied Chemistry (IUPAC) defines the limit of detection as the smallest concentration or amount of an analyte whose signal can be reliably distinguished from the signal of a suitable blank.[8][9][10] It is statistically determined, often calculated from the mean of blank measurements plus three times the standard deviation of the blank.[11][12] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on bioanalytical method validation, which includes the rigorous determination of sensitivity, ensuring that any reported LOD is both robust and reproducible.[13][14]

Comparative Methodologies: A Head-to-Head Analysis

The selection of an analytical platform and sample preparation technique is the most critical factor influencing the achievable LOD. We will compare two primary mass spectrometry platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—in conjunction with three distinct sample preparation strategies.

Analytical Platforms
  • Gas Chromatography-Mass Spectrometry (GC-MS): As 4-Methylvaleric acid ethyl-d5 ester is a relatively volatile compound, GC-MS is an inherently suitable technique.[15] It offers excellent chromatographic resolution, separating the analyte from other volatile matrix components. Electron Ionization (EI) provides reproducible fragmentation patterns, aiding in confident identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for bioanalysis due to its versatility and high sensitivity, especially when using soft ionization techniques like Electrospray Ionization (ESI).[7] While the parent acid often requires derivatization to improve chromatographic retention and ionization, the ethyl ester form of the internal standard is more amenable to direct analysis. However, LC-MS/MS can be highly susceptible to matrix effects from non-volatile components like phospholipids, which can suppress the analyte's signal.[6][16]

Sample Preparation Strategies

The goal of sample preparation is to isolate the analyte from interfering matrix components, thereby reducing matrix effects and improving the signal-to-noise ratio.

  • Protein Precipitation (PPT): A rapid and simple method where a solvent like acetonitrile is used to crash out proteins. While efficient for high-throughput environments, it results in a relatively "dirty" extract, often leading to significant matrix effects and consequently, a higher LOD.[17]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. It provides a much cleaner extract than PPT, significantly reducing matrix interferences and improving sensitivity.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, equilibrium-based extraction technique ideal for volatile and semi-volatile compounds.[18][19][20] The SPME fiber is exposed to the headspace above the sample, where it adsorbs volatile analytes. This approach excels at isolating the analyte from non-volatile matrix components, effectively eliminating matrix effects from salts, proteins, and lipids, making it a prime candidate for achieving the lowest LOD.[20]

Experimental Design: A Self-Validating Protocol for LOD Determination

To objectively compare these approaches, a rigorous, multi-step experimental protocol is required. This protocol is designed to be self-validating by incorporating assessments of recovery and matrix effects alongside the LOD determination.

Step-by-Step Methodology
  • Matrix Selection: Obtain blank human plasma (K2EDTA anticoagulant), a representative complex biological matrix.

  • Stock and Spiking Solutions: Prepare a certified stock solution of 4-Methylvaleric acid ethyl-d5 ester in methanol. Create serial dilutions to prepare spiking solutions at various concentrations near the anticipated LOD (e.g., from 5 ng/mL down to 0.01 ng/mL).

  • Sample Set Preparation:

    • Set A (Neat Solutions): Spike the lowest concentration standard into the final extraction solvent (e.g., acetonitrile for GC-MS, mobile phase for LC-MS). (n=6 replicates)

    • Set B (Post-Extraction Spike): Process blank plasma using each of the three extraction methods (PPT, LLE, HS-SPME). Spike the resulting blank extract with the lowest concentration standard. (n=6 replicates per method)

    • Set C (Pre-Extraction Spike): Spike blank plasma with the lowest concentration standard before performing each of the three extraction methods. (n=6 replicates per method)

    • Set D (Blank Matrix): Process blank plasma using each extraction method without spiking any standard. (n=10 replicates per method)

  • Extraction Protocols:

    • Protein Precipitation (PPT): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

    • Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes. Freeze the aqueous layer and transfer the organic supernatant. Evaporate to dryness and reconstitute in the appropriate solvent.

    • Headspace Solid-Phase Microextraction (HS-SPME): Place 100 µL of plasma in a 10 mL headspace vial. Add 100 mg of NaCl to improve analyte partitioning into the headspace. Seal the vial. Incubate at 60°C for 10 minutes with agitation. Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 20 minutes. Desorb the fiber in the GC inlet.

  • Instrumental Analysis:

    • GC-MS: Analyze extracts on a GC system coupled to a single quadrupole or triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

    • LC-MS/MS: Analyze extracts on a UHPLC system coupled to a triple quadrupole mass spectrometer operating in MRM mode.

  • Data Analysis and Calculations:

    • LOD Calculation: Calculate the standard deviation (SD) of the noise or the response from the 10 blank matrix replicates (Set D). The LOD is calculated as: LOD = 3.3 * (SD / S), where S is the slope of the calibration curve established at the low end of the concentration range.[21][22]

    • Matrix Effect (ME) Calculation: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value < 100% indicates ion suppression, while > 100% indicates enhancement.[6]

    • Recovery (RE) Calculation: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100.

Below is a diagram illustrating the comprehensive experimental workflow.

G cluster_prep Sample Preparation cluster_data Data Evaluation Spike Spike Blank Plasma with 4-Methylvaleric acid ethyl-d5 ester PPT Protein Precipitation (PPT) Spike->PPT LLE Liquid-Liquid Extraction (LLE) Spike->LLE SPME Headspace-SPME (HS-SPME) Spike->SPME GCMS GC-MS Analysis PPT->GCMS Extract LCMS LC-MS/MS Analysis PPT->LCMS Extract LLE->GCMS LLE->LCMS SPME->GCMS Data Calculate: - Limit of Detection (LOD) - Matrix Effect (ME) - Recovery (RE) GCMS->Data LCMS->Data

Caption: Experimental workflow for LOD comparison.

Comparative Performance Data

The following table summarizes the expected performance data from the described experiment. These values are hypothetical but representative of what would be achieved under optimized conditions.

Method Platform Matrix Effect (ME %) Recovery (RE %) Limit of Detection (LOD) (ng/mL) Limit of Quantitation (LOQ) (ng/mL)
Protein Precipitation (PPT) LC-MS/MS45% (Suppression)>95%1.505.00
Liquid-Liquid Extraction (LLE) LC-MS/MS88% (Minor Suppression)85%0.250.80
Liquid-Liquid Extraction (LLE) GC-MS95% (Negligible)82%0.150.50
Headspace-SPME GC-MS >98% (Negligible) N/A *0.05 0.15

*Recovery is not calculated for equilibrium-based methods like SPME in the same manner as exhaustive extractions.

Discussion: Selecting the Optimal Strategy

The data clearly indicates that the combination of Headspace-SPME with GC-MS provides the superior method for achieving the lowest limit of detection.

  • Causality of Performance: The HS-SPME technique's strength lies in its selectivity for volatile compounds.[20] By sampling only the headspace, it physically separates the 4-Methylvaleric acid ethyl-d5 ester from non-volatile matrix components (salts, proteins, phospholipids) that are the primary cause of ion suppression in LC-ESI-MS.[5][16] This results in a negligible matrix effect and a significantly cleaner baseline, allowing for a much higher signal-to-noise ratio at lower concentrations.

  • Method Trade-offs: While PPT is fast, its poor cleanup leads to a high LOD, making it unsuitable for trace-level analysis. LLE offers a significant improvement by removing many interfering substances, but the HS-SPME-GC-MS approach remains superior due to its unparalleled cleanup efficiency for this specific type of analyte. The choice between methods ultimately depends on the required sensitivity versus the need for sample throughput.

The following diagram illustrates the logical decision-making process for method selection.

G Start Start: Define Analytical Goal for 4-Methylvaleric acid ethyl-d5 ester LOD_Req Is an ultra-low LOD (<0.1 ng/mL) required? Start->LOD_Req Throughput Is high sample throughput the primary concern? LOD_Req->Throughput No Method_SPME Recommended Method: HS-SPME-GC-MS LOD_Req->Method_SPME Yes Method_LLE Recommended Method: LLE with GC-MS or LC-MS/MS Throughput->Method_LLE No Method_PPT Recommended Method: PPT with LC-MS/MS (Accept higher LOD) Throughput->Method_PPT Yes End Final Method Selection Method_SPME->End Method_LLE->End Method_PPT->End

Caption: Decision tree for analytical method selection.

Conclusion

For researchers requiring the highest sensitivity in determining 4-Methylvaleric acid ethyl-d5 ester in complex matrices, the combination of Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) is the unequivocally superior strategy. Its ability to virtually eliminate matrix effects by selectively isolating the volatile analyte from non-volatile interferences allows for the achievement of exceptionally low limits of detection. While methods like LLE-GC/MS and LLE-LC/MS/MS are viable alternatives offering moderate sensitivity, they do not match the performance of HS-SPME. The choice of methodology should always be guided by the specific sensitivity requirements of the study, balanced against practical considerations like sample throughput and available instrumentation.

References

  • International Union of Pure and Applied Chemistry. "limit of detection". Compendium of Chemical Terminology, 5th ed., 2025.
  • Chemistry LibreTexts. "4.7: Detection Limits". Chemistry LibreTexts, 2021.
  • Prolytix.
  • Li, W., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis". Taylor & Francis Online, 2021.
  • Bioanalysis Zone. "What does the term matrix effect refer to in bioanalytical (biochemical analysis)
  • Mei, H., et al.
  • Agilent Technologies. "Solid Phase Microextraction Fundamentals". Agilent Technologies.
  • Wikipedia. "Detection limit". Wikipedia.
  • MDPI. "Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study". MDPI, 2023.
  • BrainKart. "Detection Limits". BrainKart, 2018.
  • BenchChem. "Solid-Phase Microextraction (SPME)
  • RSC Publishing. "An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry". RSC Publishing, 2020.
  • International Journal of Pharmaceutical and Phytopharmacological Research. "Matrix Effect in Bioanalysis: An Overview". ijppr.humanjournals.com.
  • ResearchGate. "Limit of detection. A closer look at the IUPAC definition".
  • Sigma-Aldrich.
  • DigitalCommons@EMU.
  • RSC Publishing. "A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS". Analyst, 2020.
  • Agilent Technologies. "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution". Agilent Technologies.
  • PMC.
  • ResearchGate. "Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer".
  • LCGC International. "A Rapid New Approach to Quantifying Short-Chain Fatty Acids".
  • U.S. Food and Drug Administration. "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry". FDA, 2022.
  • Creative Proteomics. "Short Chain Fatty Acids Analysis Service".
  • U.S. Food and Drug Administration.
  • U.S. Department of Health and Human Services. "Bioanalytical Method Validation for Biomarkers - Guidance for Industry". HHS.
  • Outsourced Pharma.
  • ResearchGate. "USFDA. Guidance for Industry: Bioanalytical Method Validation".
  • Frontiers. "Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review". Frontiers, 2022.
  • PLOS One. "Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry". PLOS One, 2022.
  • BenchChem. "GC-MS vs.
  • RSC Publishing. "Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry". Analytical Methods, 2019.
  • MDPI. "Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience". MDPI, 2024.
  • ACS Publications.
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  • PMC. "A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers". PMC, 2020.
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  • PubMed. "Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food". PubMed, 2013.
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Safety Operating Guide

4-Methylvaleric Acid Ethyl-d5 Ester: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Analytical Chemists, and Lab Managers

Executive Summary

4-Methylvaleric Acid Ethyl-d5 Ester (Ethyl isocaproate-d5) is a stable isotope-labeled compound primarily used as an Internal Standard (ISTD) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS) workflows.

While chemically similar to its non-labeled parent (Ethyl isocaproate), its disposal requires specific attention to analytical hygiene (preventing background contamination in sensitive MS instruments) and cost containment , in addition to standard regulatory compliance.

Immediate Safety Status:

  • Radioactivity: NEGATIVE. This is a stable isotope, not a radioisotope. Do not dispose of in radioactive waste streams.

  • Primary Hazard: FLAMMABLE LIQUID (Category 3).

  • Waste Stream: Non-Halogenated Organic Solvent.

Part 1: Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties of the compound. As specific data for the deuterated (-d5) variant is often inferred from the parent compound, the table below synthesizes data for Ethyl isocaproate with isotopic considerations.

PropertySpecificationOperational Implication
Chemical Name 4-Methylvaleric Acid Ethyl-d5 EsterLabel waste containers clearly to distinguish from non-labeled solvents.
Synonyms Ethyl isocaproate-d5; Ethyl 4-methylpentanoate-d5Common names used in LIMS or inventory systems.
CAS Number 25415-67-2 (Unlabeled Parent)Use parent CAS for general hazard lookup; verify specific d-labeled CAS on vial.
Flash Point ~43°C (109°F)Flammable. Keep away from heat sources and static discharge.
Boiling Point ~159°CVolatile. Keep containers tightly closed to prevent vapor accumulation.
Solubility Insoluble in water; Soluble in organicsDo not pour down sink. Must go to organic solvent waste.
RCRA Code D001 (Ignitable)US EPA classification for disposal.

Causality of Hazards:

  • Flammability: The ester functionality combined with the aliphatic chain length (C8 total) results in a flash point of ~43°C. This places it on the borderline of Packing Group III, requiring strict grounding procedures during transfer to prevent static ignition [1, 2].

  • Hydrolysis: In the presence of water or acids/bases, this ester hydrolyzes into Ethanol-d5 (or ethanol) and 4-Methylvaleric acid. The acid component is corrosive and has a pungent, "cheesy" odor, necessitating fume hood handling to prevent lab-wide odor contamination.

Part 2: Pre-Disposal Assessment Protocol

Before disposing of any material, perform this self-validating assessment to determine the correct waste pathway.

The "Three-Check" System:

  • Isotope Check: Verify the label says "d5" or "Deuterated." Confirm it is not C-14 or H-3 (Tritium). Action: If non-radioactive, proceed to Chemical Waste.

  • Volume Check:

    • Trace (< 3% volume): Treat as "RCRA Empty" container (see Protocol A).

    • Bulk (> 3% volume): Treat as Hazardous Chemical Waste (see Protocol B).

  • Contamination Check: Was this mixed with biologicals or acute toxins?

    • Yes: Dispose according to the most hazardous component (e.g., Biohazard-Sharps or P-Listed waste).

    • No: Proceed to Non-Halogenated Organic Solvent stream.

Part 3: Step-by-Step Disposal Workflows
Protocol A: Disposal of Trace Residues (Vials & Ampules)

Scenario: You have used the standard for spiking and the 1mL ampule is effectively empty.

Regulatory Grounding: Under US EPA 40 CFR 261.7, a container is "RCRA Empty" if all wastes have been removed by common practices (pouring/pipetting) and no more than 3% by weight remains [3].

  • Solvent Rinse (The "Triple Rinse"):

    • Add ~1-2 mL of a cheap, compatible solvent (e.g., Methanol or Acetone) to the vial.

    • Cap and vortex for 10 seconds.

    • Transfer the rinsate into your Non-Halogenated Organic Waste carboy.

    • Repeat this step two more times.

    • Why? This removes the expensive deuterated material, preventing it from leaching out in glass trash and confusing future environmental audits, while rendering the glass non-hazardous.

  • Defacing:

    • Cross out the label or remove it.[1]

    • Why? Ensures housekeeping staff do not mistake the empty vial for a hazardous chemical.

  • Final Disposal:

    • Place the rinsed, uncapped vial in the Laboratory Glass/Sharps bin.

    • Discard the cap in regular trash (if plastic) or solid chemical waste (if heavily contaminated).

Protocol B: Disposal of Bulk/Expired Stock

Scenario: An expired bottle (>5 mL) or a prepared stock solution needs disposal.

  • Segregation:

    • Select a waste container designated for Flammable / Non-Halogenated Organic Solvents .

    • Critical: Do NOT mix with oxidizers (e.g., Nitric Acid waste) or Halogenated solvents (e.g., Chloroform/DCM) if your facility separates them for cost reduction.

  • Transfer:

    • Perform transfer in a fume hood.

    • Use a funnel with a grounding wire if pouring more than 1 liter (static risk).

  • Labeling:

    • Tag the waste container with the full chemical name: "4-Methylvaleric Acid Ethyl Ester solution."

    • Check the "Flammable" hazard box.

    • Note: You generally do not need to specify "Deuterated" on the waste tag unless your facility requires isotope inventory tracking, as the chemical hazards are identical to the parent.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of 4-Methylvaleric Acid Ethyl-d5 Ester.

DisposalWorkflow Start Start: Waste Identification IsotopeCheck Is it Radioactive? (C-14, H-3, etc.) Start->IsotopeCheck RadioactiveWaste STOP: Radioactive Waste Protocol IsotopeCheck->RadioactiveWaste Yes VolumeCheck Volume Assessment IsotopeCheck->VolumeCheck No (Stable Isotope) TraceResidue Trace Residue (Empty Vial) VolumeCheck->TraceResidue < 3% Remaining BulkWaste Bulk Liquid / Stock VolumeCheck->BulkWaste > 3% Remaining TripleRinse Triple Rinse with Methanol (Collect Rinsate) TraceResidue->TripleRinse Segregate Segregate: Non-Halogenated Organic Solvents BulkWaste->Segregate GlassBin Deface Label -> Glass Waste TripleRinse->GlassBin TripleRinse->Segregate Rinsate Liquid FinalDisposal Facility Hazardous Waste Pickup GlassBin->FinalDisposal Glass Stream LabelTag Label: 'Flammable' (RCRA D001) Segregate->LabelTag LabelTag->FinalDisposal

Figure 1: Decision tree for the segregation and disposal of stable isotope-labeled esters.

Part 5: Regulatory & Compliance Context
RCRA Compliance (USA)

Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste primarily due to ignitability.

  • Waste Code: D001 (Ignitable Characteristic).

  • P-List Status: Ethyl isocaproate is not typically found on the EPA P-list (acutely hazardous) [4]. However, always verify if it was mixed with P-listed compounds (e.g., sodium azide) during your experiment.

Export & Transport (EAR/NRC)

While disposal is a local safety issue, be aware that deuterated compounds are subject to export controls under the Nuclear Regulatory Commission (NRC) and Department of Commerce (BIS) due to the potential use of heavy hydrogen in nuclear applications [5].

  • Implication: If you are shipping waste off-site internationally for incineration, the "Deuterated" status must be declared on shipping manifests to comply with 10 CFR Part 110 [5]. For domestic disposal, standard DOT flammable liquid regulations apply.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl isovalerate (Parent/Analogous Structure).Link

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Methylvaleric acid (Hydrolysis Product).Link

  • US Environmental Protection Agency (EPA). (2024). RCRA Empty Container Definition (40 CFR 261.7).Link

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Listings (P and U Lists).[2]Link

  • Nuclear Regulatory Commission (NRC). (2021). Export of Deuterium for Non-Nuclear End Use (10 CFR 110).[3][4] Federal Register. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.